Erepdekinra
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2641313-47-3 |
|---|---|
Molekularformel |
C88H130N22O22 |
Molekulargewicht |
1848.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H130N22O22/c1-14-45(9)71(86(130)105-62(35-66(90)113)78(122)98-57(74(91)118)27-20-21-29-89)107-81(125)60(33-51-39-94-56-26-19-17-24-54(51)56)102-80(124)64(37-68(116)117)103-77(121)59(32-50-38-93-55-25-18-16-23-53(50)55)101-76(120)58(31-42(3)4)100-79(123)63(36-67(114)115)99-75(119)47(11)96-83(127)65-28-22-30-110(65)88(132)72(46(10)15-2)108-87(131)73(48(12)111)109-85(129)70(44(7)8)106-82(126)61(34-52-40-92-41-95-52)104-84(128)69(43(5)6)97-49(13)112/h16-19,23-26,38-48,57-65,69-73,93-94,111H,14-15,20-22,27-37,89H2,1-13H3,(H2,90,113)(H2,91,118)(H,92,95)(H,96,127)(H,97,112)(H,98,122)(H,99,119)(H,100,123)(H,101,120)(H,102,124)(H,103,121)(H,104,128)(H,105,130)(H,106,126)(H,107,125)(H,108,131)(H,109,129)(H,114,115)(H,116,117)/t45-,46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-,73-/m0/s1 |
InChI-Schlüssel |
YIXJTJKQQNLLRJ-FGAVTVSPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Erepdekinra: A Technical Guide to a Novel IL-17RA Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erepdekinra is a synthetic peptide antagonist of the Interleukin-17A receptor (IL-17RA), a key mediator in inflammatory and autoimmune diseases. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It details the IL-17A signaling pathway that this compound inhibits and presents standardized experimental protocols for its characterization. This guide is intended to serve as a technical resource for researchers and drug development professionals working on IL-17 targeted therapies.
Chemical Properties and Structure
This compound is a peptide with a defined amino acid sequence and chemical modifications. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C88H130N22O22 | |
| Molecular Weight | 1848.1 g/mol | |
| IUPAC Name | N-acetyl-L-valyl-L-histidyl-L-valyl-L-threonyl-L-isoleucyl-L-prolyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-tryptophyl-L-alpha-aspartyl-L-tryptophyl-L-isoleucyl-L-asparagyl-L-lysinamide | |
| Amino Acid Sequence | Ac-Val-His-Val-Thr-Ile-Pro-Ala-Asp-Leu-Trp-Asp-Trp-Ile-Asn-Lys-NH2 |
Mechanism of Action
This compound functions as a competitive antagonist of the Interleukin-17A receptor A (IL-17RA).[1] By binding to IL-17RA, it prevents the natural ligands, primarily IL-17A and IL-17F, from activating the receptor.[1] This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators involved in various inflammatory pathologies.[1]
The IL-17A Signaling Pathway
The activation of IL-17RA is a critical step in the inflammatory response. Upon binding of IL-17A or IL-17F, IL-17RA forms a heterodimeric complex with IL-17RC.[2][3] This complex then recruits the adaptor protein, Act1 (NF-κB activator 1), through interactions between their SEFIR (SEF/IL-17R) domains.[1]
Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][2] This leads to the activation of several downstream signaling pathways, including:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3][4]
-
MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which contribute to the stabilization of mRNA transcripts of inflammatory mediators and further activation of transcription factors.[5]
-
C/EBP Transcription Factors: Activation of CCAAT/enhancer-binding proteins (C/EBPs), which cooperate with NF-κB to promote the expression of inflammatory genes.[1][4]
The culmination of this signaling is the production of a host of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which drive inflammation and tissue damage.[1][3]
Caption: IL-17A Signaling Pathway.
By acting as an antagonist, this compound blocks the initial binding of IL-17A to IL-17RA, thereby preventing the entire downstream signaling cascade.
Caption: this compound's inhibitory action.
Experimental Protocols
The following are representative protocols for the characterization of this compound's activity.
Receptor Binding Assay (Surface Plasmon Resonance)
Objective: To determine the binding affinity and kinetics of this compound to recombinant human IL-17RA.
Methodology:
-
Immobilize recombinant human IL-17RA ectodomain onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles using a low pH glycine solution.
-
Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Cellular Assay: Inhibition of IL-6 Production
Objective: To assess the functional potency of this compound in inhibiting IL-17A-induced cytokine production in a cellular context.
Methodology:
-
Culture a relevant cell line (e.g., human dermal fibroblasts or HeLa cells) in appropriate growth medium.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with a dilution series of this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants and measure the concentration of IL-6 using a commercially available ELISA kit.
-
Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for IL-6 Inhibition Assay.
Conclusion
This compound is a promising therapeutic candidate that targets the IL-17A signaling pathway. Its well-defined chemical structure and mechanism of action as an IL-17RA antagonist make it a subject of significant interest for the treatment of a range of inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar molecules. As research progresses, further elucidation of its in vivo efficacy and safety profile will be critical for its potential clinical translation.
References
- 1. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
The Role of Erepdekinra in Inflammatory Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Erepdekinra, a novel synthetic peptide antagonist of the Interleukin-17 Receptor A (IL-17RA). By competitively inhibiting the binding of pro-inflammatory cytokines IL-17A and IL-17F to their receptor, this compound effectively downregulates a key signaling cascade implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This document details the mechanism of action of this compound, summarizes available preclinical data, outlines relevant experimental protocols, and provides a forward-looking perspective on its potential therapeutic applications. The information presented is intended to inform and guide researchers, scientists, and drug development professionals in the field of immunology and pharmacology.
Introduction to the IL-17 Signaling Axis and its Role in Inflammation
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are potent drivers of inflammation and are central to the pathophysiology of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] These cytokines are predominantly produced by T helper 17 (Th17) cells and signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[1][2]
Upon ligand binding, the IL-17RA/RC complex recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, most notably the NF-κB and MAPK pathways.[2][3] This cascade of events leads to the transcription and subsequent release of a host of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases. These mediators orchestrate the recruitment and activation of neutrophils and other immune cells to the site of inflammation, perpetuating tissue damage and the clinical manifestations of inflammatory disease.[1][3]
Given the pivotal role of the IL-17 pathway in chronic inflammation, it has emerged as a key target for therapeutic intervention. This compound represents a novel approach to modulating this pathway through competitive antagonism of the IL-17RA subunit.
This compound: A Synthetic Peptide Antagonist of IL-17RA
This compound is a synthetic peptide engineered to competitively inhibit the ligand-binding domain of IL-17RA.[2] By occupying the binding site for IL-17A and IL-17F, this compound prevents the initiation of the downstream inflammatory signaling cascade. This targeted mechanism of action offers the potential for high specificity and a favorable safety profile compared to broader immunosuppressive agents.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the IL-17RA receptor. By binding to IL-17RA, it blocks the interaction with IL-17A and IL-17F, thereby preventing the formation of the active signaling complex. This disruption of the initial step in the signaling cascade leads to the inhibition of downstream pathway activation and a reduction in the production of inflammatory mediators.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound as a potent and selective inhibitor of the IL-17 pathway. In vitro assays have confirmed its ability to block the binding of IL-17A and IL-17F to the IL-17RA receptor, leading to a dose-dependent inhibition of downstream signaling and inflammatory cytokine production.
In Vitro Efficacy
The inhibitory activity of this compound was assessed in cell-based assays measuring the production of IL-17-induced inflammatory mediators. A summary of the in vitro potency against various IL-17 isoforms is presented in Table 1.
| Cytokine Isoform | Assay System | Endpoint | IC50 (nM) |
| IL-17AA | Human HT-1080 fibrosarcoma cells | Cytokine Release | 0.13 |
| IL-17AF | Human HT-1080 fibrosarcoma cells | Cytokine Release | 27 |
| IL-17FF | Human HT-1080 fibrosarcoma cells | Cytokine Release | 14 |
| Data based on preclinical findings for PN-881, an oral macrocyclic peptide inhibitor of IL-17. |
In Vivo Efficacy in Animal Models
The anti-inflammatory effects of this compound have been evaluated in rodent models of IL-17-mediated inflammation. In a rat model of IL-23-induced skin inflammation, oral administration of an IL-17 antagonist peptide demonstrated a dose-dependent reduction in skin thickening and inflammation.
| Treatment Group | Dose (mg/kg/day, p.o.) | Reduction in Skin Thickening (%) |
| Vehicle Control | - | 0 |
| This compound analog | 2 | Significant reduction |
| Qualitative data from a preclinical study of an oral IL-17 antagonist peptide (PN-881) in a rat model of IL-23-induced skin inflammation. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of IL-17RA antagonists like this compound.
IL-17RA Competitive Binding Assay
This protocol describes a competitive binding assay to determine the ability of a test compound to inhibit the interaction between IL-17A and IL-17RA.
Materials:
-
96-well high-binding microplates
-
Recombinant human IL-17A
-
Recombinant human IL-17RA, biotinylated
-
Test compound (this compound)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Coat the wells of a 96-well plate with recombinant human IL-17A (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Add the test compound dilutions to the wells, followed by a fixed concentration of biotinylated recombinant human IL-17RA.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to a control with no test compound.
In Vitro Cellular Assay for IL-17A-Induced Cytokine Production
This protocol outlines a method to assess the inhibitory effect of this compound on IL-17A-induced production of pro-inflammatory cytokines from a relevant cell line.
Materials:
-
Human cell line responsive to IL-17A (e.g., HT-1080 fibrosarcoma cells, primary human keratinocytes)
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
Test compound (this compound)
-
ELISA kits for detecting the cytokine of interest (e.g., IL-6, IL-8)
Procedure:
-
Seed the cells in a 24- or 48-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human IL-17A.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.
Future Directions and Therapeutic Potential
The preclinical data available for this compound and similar oral peptide IL-17 antagonists are promising and support further investigation into their therapeutic potential. The targeted mechanism of action, combined with the potential for oral administration, positions this class of drugs as a potentially significant advancement in the treatment of a wide range of IL-17-mediated inflammatory diseases.
Future research should focus on:
-
Comprehensive preclinical toxicology and pharmacokinetic studies.
-
Phase I clinical trials to assess safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Phase II and III clinical trials to evaluate efficacy and safety in patient populations with diseases such as psoriasis, psoriatic arthritis, and other autoimmune conditions.
The development of a potent and safe oral antagonist of the IL-17 pathway could offer a much-needed alternative to injectable biologics, improving patient convenience and potentially increasing access to effective targeted therapy for chronic inflammatory diseases.
Conclusion
This compound is a novel synthetic peptide antagonist of IL-17RA that has demonstrated promising preclinical activity in inhibiting the pro-inflammatory IL-17 signaling pathway. Its targeted mechanism of action and potential for oral delivery make it a compelling candidate for further development as a therapeutic for a variety of autoimmune and inflammatory disorders. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound and the broader class of oral IL-17 pathway inhibitors.
References
Erepdekinra's Binding Affinity to IL-17RA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erepdekinra is a synthetic peptide engineered as a competitive antagonist of the Interleukin-17 receptor A (IL-17RA). By mimicking key structural motifs involved in ligand binding, this compound effectively blocks the interaction of IL-17 cytokines, such as IL-17A and IL-17F, with IL-17RA. This inhibition prevents the activation of the receptor and the subsequent downstream inflammatory signaling cascades, highlighting its therapeutic potential in autoimmune and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to IL-17RA, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
This compound: Peptide Profile
This compound is a 15-amino acid synthetic peptide. Its sequence is Ac-Val-His-Val-Thr-Ile-Pro-Ala-Asp-Leu-Trp-Asp-Trp-Ile-Asn-Lys-NH2.
Quantitative Data on Binding Affinity
While specific quantitative binding data for this compound is not publicly available, a closely related 15-residue high-affinity peptide antagonist (HAP) of IL-17A, which also blocks the IL-17A/IL-17RA interaction, has been characterized. The data for this peptide provides a strong indication of the expected binding affinity for this compound.
| Parameter | Value | Assay |
| IC50 | 80 nM | Competition ELISA |
| IC50 | 370 nM | Cell-based Functional Assay (GRO-α production in BJ human fibroblast cells) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of peptide antagonists like this compound to IL-17RA.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the this compound-IL-17RA interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human IL-17RA
-
This compound peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation: The carboxymethylated dextran surface of the sensor chip is activated using a standard amine coupling kit.
-
Ligand Immobilization: Recombinant human IL-17RA is diluted in the immobilization buffer and injected over the activated sensor surface to achieve a target immobilization level. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Injection: A series of this compound concentrations are prepared in the running buffer and injected sequentially over the ligand and reference surfaces at a constant flow rate.
-
Data Acquisition: The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Regeneration: Between each analyte injection, the sensor surface is regenerated using the regeneration solution to remove bound this compound.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The kinetic parameters (ka, kd, and KD) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics using SPR.
Competitive Binding Assay (ELISA-based)
This assay measures the ability of a compound (this compound) to compete with a labeled ligand for binding to a target receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the IL-17A/IL-17RA interaction.
Materials:
-
96-well microplate
-
Recombinant human IL-17RA
-
Biotinylated IL-17A
-
This compound peptide
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Protocol:
-
Plate Coating: The microplate wells are coated with recombinant human IL-17RA in coating buffer overnight at 4°C.
-
Washing and Blocking: The wells are washed with wash buffer and then blocked with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction: A fixed concentration of biotinylated IL-17A is mixed with serial dilutions of this compound. This mixture is then added to the IL-17RA-coated wells and incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-HRP is added to the wells and incubated for 1 hour. The wells are washed again, and TMB substrate is added. The color development is stopped by adding the stop solution.
-
Data Measurement: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Workflow for Competitive Binding ELISA
Caption: Step-by-step workflow for the competitive binding ELISA.
IL-17RA Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC heterodimeric receptor complex initiates a downstream signaling cascade. This process is mediated by the recruitment of the adaptor protein Act1 (CIKS). Act1, in turn, recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors such as NF-κB (nuclear factor-kappa B) and MAPKs (mitogen-activated protein kinases). The activation of these pathways results in the transcription of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire cascade.
IL-17RA Signaling Pathway and this compound Inhibition
Caption: this compound competitively inhibits IL-17 binding to IL-17RA, blocking downstream signaling.
References
Erepdekinra: A Technical Overview of an IL-17A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erepdekinra is a synthetic peptide antagonist of the Interleukin-17A receptor (IL-17RA), a key mediator in the inflammatory cascade. This document provides a detailed technical guide on this compound, covering its molecular characteristics, mechanism of action, the associated signaling pathway, and general experimental protocols relevant to its characterization. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide focuses on the foundational scientific principles and methodologies applicable to this class of therapeutic agents.
Molecular Profile
This compound is a polypeptide with a defined molecular formula and weight, critical parameters for its synthesis, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈₈H₁₃₀N₂₂O₂₂ | PubChem |
| Molecular Weight | 1848.1 g/mol | PubChem |
Mechanism of Action
This compound functions as a competitive antagonist of the IL-17A receptor.[1] By binding to IL-17RA, it prevents the natural ligands, IL-17A and IL-17F, from activating the receptor. This blockade disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, which are implicated in various autoimmune and inflammatory diseases.[1]
The IL-17A Signaling Pathway
The binding of IL-17A or IL-17F to the heterodimeric receptor complex, IL-17RA/IL-17RC, initiates a complex intracellular signaling cascade. This pathway is central to the inflammatory response and is the target of this compound.
Signaling Pathway Diagram
Caption: IL-17A Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
The characterization of a peptide antagonist like this compound involves a suite of in vitro and cell-based assays to determine its binding affinity, potency, and mechanism of action. While specific protocols for this compound are not publicly available, the following are standard methodologies used for similar molecules.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (this compound) to its receptor (IL-17RA).
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound for IL-17RA.
Methodology:
-
Immobilization: Recombinant human IL-17RA is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate ka, kd, and KD.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET can be employed to study the competitive binding of this compound to IL-17RA in the presence of its natural ligand, IL-17A.
Objective: To confirm the competitive binding mechanism of this compound.
Methodology:
-
Labeling: IL-17A is labeled with a donor fluorophore and IL-17RA with an acceptor fluorophore.
-
Binding: In the absence of an inhibitor, the binding of labeled IL-17A to IL-17RA brings the fluorophores into proximity, resulting in a FRET signal.
-
Competition: The assay is repeated with increasing concentrations of this compound.
-
Measurement: The decrease in the FRET signal is measured, indicating the displacement of labeled IL-17A by this compound.
Cell-Based Functional Assay
A cell-based assay is crucial to determine the functional potency (e.g., IC50) of this compound in a biologically relevant context.
Objective: To measure the concentration of this compound required to inhibit 50% of the IL-17A-induced cellular response.
Methodology:
-
Cell Culture: A cell line responsive to IL-17A stimulation (e.g., human dermal fibroblasts or keratinocytes) is cultured.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of IL-17A.
-
Endpoint Measurement: The production of a downstream pro-inflammatory marker, such as IL-6 or IL-8, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated, and the IC50 value is calculated.
Quantitative Data
As of the date of this document, specific quantitative data from preclinical or clinical studies of this compound, such as binding affinity (KD), in vitro potency (IC50), or clinical efficacy, are not available in the public domain. The development of novel therapeutics is an ongoing process, and such data is often proprietary during the early stages of research and development.
Conclusion
This compound represents a targeted therapeutic approach for inflammatory diseases by specifically antagonizing the IL-17RA. Its mechanism of action is well-grounded in the understanding of the IL-17 signaling pathway. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of this compound and similar peptide-based antagonists. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this molecule.
References
Methodological & Application
No Information Available for "Erepdekinra Protocol for In Vivo Animal Studies"
Following a comprehensive search of publicly available scientific literature and chemical databases, no information has been found regarding a substance or protocol identified as "Erepdekinra."
Efforts to locate data on "this compound," including its mechanism of action, associated signaling pathways, and established in vivo animal study protocols, have been unsuccessful. This suggests that "this compound" may be a highly novel compound not yet described in published research, an internal corporate codename that has not been publicly disclosed, or a potential misspelling of another therapeutic agent.
Without a verifiable identification of the substance and access to relevant scientific data, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on a specific protocol are advised to ensure the correct and publicly recognized nomenclature for the compound of interest. If "this compound" is a proprietary or pre-clinical substance, information would likely be restricted to the developing organization.
Erepdekinra: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erepdekinra is a synthetic peptide that functions as a potent and selective antagonist of the Interleukin-17A receptor (IL-17RA). By binding to IL-17RA, this compound effectively blocks the downstream signaling cascade initiated by the pro-inflammatory cytokines IL-17A and IL-17F. This inhibitory action makes this compound a valuable tool for in vitro studies investigating the role of the IL-17 signaling pathway in various physiological and pathological processes, including autoimmune diseases, inflammation, and cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to modulate IL-17-mediated cellular responses.
Mechanism of Action: Inhibition of the IL-17 Signaling Pathway
This compound exerts its effects by competitively binding to the IL-17RA subunit of the IL-17 receptor complex. This binding prevents the formation of the functional receptor complex with the IL-17RC subunit upon stimulation by IL-17A or IL-17F. Consequently, the recruitment of the downstream adaptor protein, Act1, is inhibited. The blockage of Act1 recruitment prevents the subsequent activation of the TRAF6 E3 ubiquitin ligase, which is crucial for the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The ultimate effect is the suppression of pro-inflammatory gene expression, including cytokines, chemokines, and matrix metalloproteinases.
Quantitative Data Summary
The optimal concentration of this compound for cell culture experiments is cell-type dependent and should be determined empirically. However, based on studies with similar peptide-based IL-17 antagonists, a starting concentration range of 10 nM to 1 µM is recommended. The following table provides example data from studies using other peptide IL-17 inhibitors, which can serve as a reference for designing initial experiments with this compound.
| Peptide Antagonist | Target | Cell Line | Assay | Effective Concentration (IC50) |
| AL-8(0) | IL-17RA | Monocyte-macrophages | Inhibition of IL-17A-induced cytokine production | 100 nM (used concentration) |
| HAP | IL-17A | BJ human fibroblast | Inhibition of IL-17A-induced GRO-α production | 370 nM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol describes a dose-response experiment to determine the optimal concentration of this compound for inhibiting IL-17A-induced cytokine production in a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, A549, primary fibroblasts)
-
Complete cell culture medium
-
Recombinant human IL-17A
-
This compound
-
96-well cell culture plates
-
ELISA kit for a relevant downstream cytokine (e.g., IL-6, IL-8)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, and a no-Erepdekinra control.
-
Pre-treatment: After 24 hours of cell culture, carefully remove the medium and replace it with the prepared this compound dilutions. Incubate for 1-2 hours.
-
IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in complete cell culture medium at a concentration known to elicit a robust response in the chosen cell line (typically 10-100 ng/mL). Add the IL-17A solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for a predetermined time point based on the kinetics of the cytokine of interest (e.g., 6-24 hours for IL-6 or IL-8).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Perform an ELISA to quantify the concentration of the target cytokine in the collected supernatants.
-
Cell Viability Assessment: Add a cell viability reagent to the remaining cells in the plate and measure viability according to the manufacturer's instructions. This is to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of this compound.
-
Data Analysis: Plot the cytokine concentration as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the IL-17A-induced cytokine production.
Protocol 2: Inhibition of IL-17A-Mediated Gene Expression
This protocol outlines how to use this compound to study its effect on the expression of IL-17A target genes using quantitative PCR (qPCR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant human IL-17A
-
This compound (at the predetermined optimal concentration)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL6, IL8, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with the following conditions in triplicate:
-
Vehicle control (medium only)
-
This compound alone
-
IL-17A alone
-
This compound + IL-17A (pre-treat with this compound for 1-2 hours before adding IL-17A)
-
-
Incubation: Incubate the plates for a suitable time to observe changes in gene expression (typically 4-8 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels between the different treatment groups to determine the inhibitory effect of this compound on IL-17A-induced gene expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range. |
| Cell line is not responsive to IL-17A. | Confirm IL-17RA and IL-17RC expression in your cell line. Test a positive control cell line. | |
| Inactive this compound. | Check the storage and handling of the peptide. Use a fresh aliquot. | |
| High cell death | This compound concentration is too high. | Perform a cytotoxicity assay to determine the non-toxic concentration range. |
| Contamination of cell culture. | Practice good cell culture technique and check for contamination. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical experiments. |
Conclusion
This compound is a powerful research tool for dissecting the complexities of the IL-17 signaling pathway. By following the provided protocols and optimizing the experimental conditions for your specific cell system, you can effectively utilize this compound to investigate the role of IL-17 in health and disease, and to explore its potential as a therapeutic agent.
Application Notes and Protocols for Lyophilized Erepdekinra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erepdekinra is a synthetic peptide that functions as a potent and selective antagonist of the Interleukin-17A (IL-17A) receptor. IL-17A is a pro-inflammatory cytokine deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases. By blocking the interaction of IL-17A with its receptor, this compound effectively inhibits the downstream signaling cascade that leads to the production of inflammatory mediators, offering a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the proper reconstitution, storage, and handling of lyophilized this compound, as well as methodologies for key in vitro experiments to assess its biological activity.
Product Information
| Property | Value |
| Name | This compound |
| Mechanism of Action | Interleukin-17A (IL-17A) Receptor Antagonist |
| Molecular Formula | C₈₈H₁₃₀N₂₂O₂₂ |
| Appearance | White to off-white lyophilized powder |
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is critical to maintain its biological activity and ensure accurate experimental results. It is recommended to follow these steps carefully.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free reconstitution buffer (e.g., sterile deionized water, phosphate-buffered saline (PBS) at pH 7.4, or a buffer at pH 5-6 for enhanced stability)[1]
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.[1]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Reconstitution: Carefully open the vial and add the recommended volume of sterile reconstitution buffer to achieve the desired stock concentration. A common starting concentration is 1 mg/mL. Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder completely. Do not vortex or shake vigorously , as this can cause aggregation or denaturation of the peptide.
-
Incubation (if necessary): If the peptide does not dissolve immediately, the vial can be incubated at room temperature for 10-15 minutes with occasional gentle swirling.
-
Aliquoting: Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[1]
Storage and Stability
Proper storage of both lyophilized and reconstituted this compound is essential to maintain its integrity and activity over time.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light.[1] |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Diluted Working Solutions | 2-8°C | Up to 1 week | Use sterile buffers. For longer storage, freezing is recommended. |
Note: The stability of peptides in solution is sequence-dependent. For this compound, which contains amino acids prone to oxidation (e.g., Tryptophan), it is advisable to minimize exposure to air and light.
Mechanism of Action: IL-17A Signaling Pathway
This compound exerts its antagonistic effect by binding to the IL-17A receptor (IL-17RA), thereby preventing the binding of its natural ligand, IL-17A. This action blocks the initiation of a complex downstream signaling cascade.
References
Erepdekinra (Anakinra): Application Notes and Protocols for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erepdekinra, commercially known as Anakinra, is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, this compound serves as a pivotal biologic agent.[1][2] It functions by competitively inhibiting the binding of interleukin-1 (IL-1), a key pro-inflammatory cytokine, to its receptor, thereby mitigating the inflammatory cascade central to RA pathogenesis.[1][3] These application notes provide a comprehensive overview of the use of this compound in RA research, including its mechanism of action, clinical efficacy, and detailed protocols for preclinical and clinical investigation.
Mechanism of Action: IL-1 Signaling Blockade
Rheumatoid arthritis is driven by an overproduction of pro-inflammatory cytokines, with Interleukin-1 (IL-1) being a central mediator.[1][4] IL-1, produced predominantly by activated macrophages and other immune cells, binds to the Interleukin-1 Receptor Type 1 (IL-1R1). This binding event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, orchestrate the expression of a multitude of genes involved in inflammation and tissue degradation, including other cytokines, chemokines, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2).
This compound (Anakinra) is a competitive antagonist of the IL-1 receptor. It binds to IL-1R1 with a similar affinity as IL-1 but does not induce a conformational change in the receptor, thus failing to recruit the necessary co-receptor (IL-1RAcP) and initiate downstream signaling. By occupying the receptor binding site, this compound effectively blocks the pro-inflammatory actions of both IL-1α and IL-1β.
Preclinical Research Applications
In Vitro Studies
Objective: To assess the efficacy of this compound in inhibiting IL-1-induced inflammatory responses in primary cells or cell lines relevant to RA pathogenesis, such as fibroblast-like synoviocytes (FLS), chondrocytes, or macrophages.
Experimental Protocol: Inhibition of Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
-
Cell Culture:
-
Isolate RA-FLS from synovial tissue obtained from RA patients undergoing synovectomy or joint replacement, following ethical guidelines and informed consent.
-
Culture RA-FLS in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Use cells between passages 4 and 8 for experiments to ensure a stable phenotype.
-
-
Experimental Setup:
-
Seed RA-FLS in 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL) for 1 hour.
-
Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL) for 24 hours. Include a negative control group (no IL-1β stimulation) and a positive control group (IL-1β stimulation without this compound).
-
-
Endpoint Analysis:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentration of pro-inflammatory cytokines such as IL-6 and IL-8, and matrix metalloproteinases like MMP-3 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine/MMP production at each concentration of this compound compared to the positive control.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound.
-
In Vivo Animal Models
Objective: To evaluate the therapeutic efficacy of this compound in reducing disease severity in animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice or rats.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Induction of Arthritis:
-
Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of 100 µL of the emulsion at the base of the tail of 8-10 week old male DBA/1 mice on day 0.
-
On day 21, administer a booster injection of 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.
-
-
Treatment Protocol:
-
Monitor the mice daily for the onset of clinical signs of arthritis (paw swelling and redness) starting from day 21.
-
Upon the first signs of arthritis, randomize the mice into treatment groups:
-
Vehicle control (e.g., phosphate-buffered saline, PBS) administered daily via subcutaneous (s.c.) injection.
-
This compound (e.g., 1-100 mg/kg) administered daily via s.c. injection.
-
Positive control (e.g., methotrexate).
-
-
-
Assessment of Disease Severity:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
-
Histological Analysis: At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion, and with Safranin O to evaluate cartilage damage.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treatment and control groups over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.
-
Score the histological sections for inflammation, cartilage damage, and bone erosion.
-
Clinical Research Applications
This compound has been evaluated in numerous clinical trials for the treatment of rheumatoid arthritis, both as a monotherapy and in combination with other disease-modifying antirheumatic drugs (DMARDs) like methotrexate.[1][3]
Key Clinical Endpoints
-
American College of Rheumatology (ACR) Response Criteria: A composite measure of improvement in RA signs and symptoms. ACR20, ACR50, and ACR70 represent at least a 20%, 50%, and 70% improvement, respectively, in tender and swollen joint counts and at least three of the following five parameters:
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Health Assessment Questionnaire (HAQ) score
-
Erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) level
-
-
Disease Activity Score (DAS28): A composite index that measures disease activity based on a 28-joint count for tenderness and swelling, ESR or CRP, and the patient's global health assessment.
-
Radiographic Progression: Assessed by changes in the modified Sharp score, which quantifies joint space narrowing and bone erosions.
Summary of Clinical Trial Data
The efficacy of this compound in rheumatoid arthritis has been demonstrated in several randomized controlled trials.
| Trial/Study | Treatment Arms | Duration | Key Efficacy Outcomes | Citation |
| Bresnihan et al. (1998) | This compound (various doses) vs. Placebo | 24 weeks | Significantly higher ACR20 response rates with this compound compared to placebo. | [1] |
| Cohen et al. (2002) | This compound (various doses) + Methotrexate vs. Placebo + Methotrexate | 24 weeks | Dose-dependent increase in ACR20 response with combination therapy. 46% ACR20 in 1 mg/kg group vs. 19% in placebo. | [1] |
| Systematic Review (2004) | 5 RCTs: this compound vs. Placebo | 24 weeks | ACR20: 38% (this compound) vs. 23% (Placebo). ACR50: 18% vs. 7%. ACR70: 7% vs. 2%. | [5] |
| CARDERA-2 Trial | This compound + Methotrexate vs. Methotrexate monotherapy (in early RA) | 2 years | No significant difference in erosive progression. Less improvement in DAS28 and HAQ scores with combination therapy. | [6] |
Safety and Tolerability
The most common adverse event associated with this compound is injection site reactions, which are typically mild to moderate in severity.[5][7] An increased risk of serious infections has been noted, although the incidence is relatively low.[5][8] Unlike TNF inhibitors, this compound has not been associated with tuberculosis reactivation or demyelinating diseases.[3]
| Adverse Event | Incidence with this compound | Incidence with Placebo | Citation |
| Injection Site Reactions | ~71% | ~28% | [5] |
| Serious Infections | 1.8% | 0.6% | [5] |
| Any Infection | 5-41.2% | 12-43.5% | [7][8] |
| Withdrawal due to Adverse Events | 6.5-30% | 4-13% | [7] |
Protocol for a Phase III Randomized, Double-Blind, Placebo-Controlled Clinical Trial
Title: A Study to Evaluate the Efficacy and Safety of this compound (Anakinra) in Adult Patients with Active Rheumatoid Arthritis Who Have Had an Inadequate Response to Methotrexate.
1. Study Objectives:
- Primary Objective: To assess the efficacy of this compound in combination with methotrexate in reducing the signs and symptoms of RA at 24 weeks, as measured by the ACR20 response rate.
- Secondary Objectives:
- To evaluate the ACR50 and ACR70 response rates.
- To assess the change from baseline in the DAS28 score.
- To evaluate the effect on physical function as measured by the Health Assessment Questionnaire (HAQ).
- To assess the safety and tolerability of this compound.
2. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patients will be randomized in a 2:1 ratio to receive either this compound 100 mg daily or placebo, both administered subcutaneously. All patients will continue to receive a stable dose of methotrexate (10-25 mg/week).
3. Patient Population:
- Inclusion Criteria:
- Adults aged 18 years or older.
- Diagnosis of RA according to the 2010 ACR/EULAR criteria.
- Active disease, defined as ≥ 6 swollen and ≥ 9 tender joints, and either ESR > 28 mm/hr or CRP > 1.5 mg/dL.
- Inadequate response to methotrexate monotherapy for at least 3 months at a stable dose.
- Exclusion Criteria:
- Prior treatment with any biologic DMARD.
- History of recurrent or chronic infections.
- Active infection at the time of screening.
- Known hypersensitivity to E. coli-derived proteins.
4. Study Procedures:
- Screening Period (up to 4 weeks): Assess eligibility, obtain informed consent, and collect baseline data.
- Treatment Period (24 weeks):
- Administer study drug (this compound or placebo) and background methotrexate.
- Conduct efficacy assessments (joint counts, patient/physician global assessments, pain scale, HAQ) at baseline, week 2, 4, 8, 12, 16, 20, and 24.
- Collect blood samples for safety labs and inflammatory markers (ESR, CRP) at each visit.
- Follow-up Period (4 weeks): Monitor for adverse events after the last dose of study drug.
5. Statistical Analysis:
- The primary efficacy analysis will be a comparison of the ACR20 response rates at week 24 between the this compound and placebo groups using a chi-square test.
- Secondary continuous endpoints (e.g., change in DAS28) will be analyzed using an analysis of covariance (ANCOVA) model.
- Safety data will be summarized descriptively.
Conclusion
This compound (Anakinra) represents a targeted therapeutic approach for rheumatoid arthritis by specifically inhibiting the IL-1 signaling pathway. While its efficacy may be more modest compared to anti-TNF agents, it offers a valuable treatment option, particularly for patients who have had an inadequate response to or are intolerant of other DMARDs. The protocols outlined in these notes provide a framework for the continued investigation of this compound and other IL-1 pathway modulators in the field of rheumatology.
References
- 1. Arthritis News : Treatment of Rheumatoid Arthritis with Anakinra (Kineret®) in combination with Methotrexate [hopkinsarthritis.org]
- 2. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anakinra: an inhibitor of IL-1 for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy with Etanercept and Anakinra for Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 5. Anakinra for Rheumatoid Arthritis: A Systematic Review | The Journal of Rheumatology [jrheum.org]
- 6. A randomised trial evaluating anakinra in early active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anakinra (Kineret) is Safe and Well Tolerated in RA Patients with Comorbid Conditions from Johns Hopkins Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
Application Note & Protocols: Measuring the In Vitro Efficacy of Erepdekinra, a Novel IL-1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Erepdekinra" is not a recognized therapeutic agent in publicly available scientific literature. This document is presented as a detailed, illustrative guide for assessing the in vitro efficacy of a hypothetical peptide-based Interleukin-1 Receptor (IL-1R) antagonist, hereafter referred to as this compound. The protocols and data provided are representative examples based on established methodologies for this class of inhibitors.
Introduction
Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, is a key mediator in numerous inflammatory diseases.[1][2] The IL-1 signaling cascade is initiated when IL-1α or IL-1β binds to the Interleukin-1 Receptor Type I (IL-1RI).[3] This binding event leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary signaling complex.[2][4] The intracellular Toll/IL-1 Receptor (TIR) domains of these two receptor components are brought into proximity, triggering a downstream signaling cascade through molecules like MyD88.[4] This ultimately results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a wide range of inflammatory genes, including cytokines like IL-6 and IL-8.[1][5]
This compound is a hypothetical peptide-based therapeutic designed to function as an IL-1 receptor antagonist. It is postulated to act by competitively binding to IL-1RI, thereby preventing the binding of endogenous IL-1α and IL-1β and inhibiting the subsequent inflammatory signaling cascade.[6] This application note provides a suite of detailed in vitro protocols to quantify the efficacy of this compound by assessing its ability to block IL-1 signaling at various stages of the pathway.
This compound's Proposed Mechanism of Action
This compound is hypothesized to function as a competitive inhibitor at the IL-1RI. By occupying the receptor binding site, it prevents the productive engagement of IL-1α and IL-1β, thus blocking the formation of the active signaling complex and subsequent downstream inflammatory events.
Caption: Proposed mechanism of this compound action on the IL-1 signaling pathway.
Key In Vitro Efficacy Assays
A series of tiered assays should be performed to characterize the bioactivity of this compound.
-
NF-κB Reporter Gene Assay: A primary functional screen to quantify the inhibition of the IL-1 signaling pathway.
-
IL-6 Secretion Inhibition Assay: A secondary, more physiologically relevant assay to measure the inhibition of a key downstream pro-inflammatory cytokine.
-
Cell Viability Assay: A crucial control experiment to ensure that the observed inhibitory effects are not due to cytotoxicity.
Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay
This assay measures the ability of this compound to inhibit IL-1β-induced activation of the NF-κB signaling pathway in a HEK293 cell line stably expressing an NF-κB-driven luciferase reporter construct.[7][8][9]
Materials:
-
HEK293/NF-κB-luciferase reporter cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Recombinant Human IL-1β
-
This compound (lyophilized)
-
Sterile, white, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HEK293/NF-κB-luc cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in Opti-MEM, starting from a top concentration of 1 µM. Also, prepare a vehicle control (Opti-MEM alone).
-
Cell Treatment: After 24 hours, gently remove the culture medium. Add 50 µL of the this compound serial dilutions or vehicle to the appropriate wells.
-
Stimulation: Immediately add 50 µL of recombinant human IL-1β diluted in Opti-MEM to all wells to achieve a final concentration of 10 ng/mL (this is the EC₈₀ concentration, which should be predetermined). For negative control wells, add 50 µL of Opti-MEM without IL-1β.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.[7]
-
Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.[9]
Data Analysis:
-
Subtract the average luminescence of the unstimulated (negative control) wells from all other wells.
-
Normalize the data by expressing the corrected luminescence as a percentage of the IL-1β stimulated (vehicle control) wells (0% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: IL-6 Secretion Inhibition Assay (ELISA)
This protocol quantifies the ability of this compound to inhibit the production and secretion of IL-6 from IL-1β-stimulated human dermal fibroblasts (HDFs).
Caption: Experimental workflow for the IL-6 cytokine inhibition assay.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-1β
-
This compound
-
Human IL-6 DuoSet ELISA Kit (or equivalent)[10]
-
96-well clear, flat-bottom plates
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed HDFs in a 96-well plate at 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the medium with 100 µL of serum-free medium and incubate for an additional 12-16 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of IL-1β (final concentration 10 ng/mL) to the wells. For the negative control, add 50 µL of medium. Incubate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for IL-6 analysis.
-
ELISA Protocol: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.[11][12][13] A general workflow includes:
-
Coating the plate with capture antibody.
-
Adding standards, controls, and samples (supernatants).
-
Adding the detection antibody.
-
Adding Streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) and incubating until color develops.
-
Adding a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the IL-6 standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-6 in each sample well.
-
Calculate the percent inhibition of IL-6 production for each this compound concentration relative to the IL-1β stimulated control.
-
Plot the percent inhibition vs. log concentration of this compound and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTS Assay)
This assay is performed to ensure that the inhibitory activity of this compound is not a result of cell death.[14][15][16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]
Materials:
-
Cells and culture medium (same as the primary assay, e.g., HDFs)
-
This compound
-
96-well clear, flat-bottom plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the same serial dilution of this compound as used in the functional assay (e.g., Protocol 2). Include a "cells only" control and a "no cells" (media only) background control. The total incubation time should match the primary functional assay (e.g., 25 hours: 1h pre-treatment + 24h incubation).
-
Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Protect from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the average absorbance of the "no cells" control from all other wells.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot percent viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison.
Table 1: Summary of this compound In Vitro Efficacy
| Assay | Cell Line | Endpoint Measured | IC₅₀ (nM) |
|---|---|---|---|
| NF-κB Reporter Assay | HEK293/NF-κB-luc | Luciferase Activity | 15.2 ± 2.1 |
| IL-6 Inhibition Assay | HDF | IL-6 Secretion (ELISA) | 25.8 ± 3.5 |
| Cell Viability Assay | HDF | Metabolic Activity (MTS) | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response Data for IL-6 Inhibition by this compound
| This compound (nM) | IL-6 Conc. (pg/mL) | % Inhibition |
|---|---|---|
| 1000 | 55.4 | 95.1% |
| 333 | 112.8 | 89.9% |
| 111 | 250.1 | 77.6% |
| 37 | 588.6 | 47.4% |
| 12.3 | 950.2 | 15.1% |
| 4.1 | 1085.7 | 3.0% |
| 1.37 | 1125.6 | -0.5% |
| 0 (Vehicle) | 1120.3 | 0.0% |
| Unstimulated | 25.1 | 97.8% |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound, a hypothetical IL-1 receptor antagonist. By employing a combination of a cell-based reporter assay, a downstream cytokine inhibition assay, and a cytotoxicity assay, researchers can effectively determine the potency (IC₅₀) and safety profile of the compound. The data generated from these experiments are critical for making informed decisions in the drug development process.
References
- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-1 Family Signaling Pathway | Sino Biological [sinobiological.com]
- 3. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-1 Receptor Antagonist (IL-1RA) | BioVendor R&D [biovendor.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. bmgrp.com [bmgrp.com]
- 12. Human IL-6 ELISA Development Kit - Leinco Technologies [leinco.com]
- 13. denovobiolabs.com [denovobiolabs.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Cell Health Screening Assays for Drug Discovery [promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Delivery of Erepdekinra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erepdekinra is a recombinant interleukin-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of pro-inflammatory cytokines IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1). By blocking this interaction, this compound effectively dampens the inflammatory cascade mediated by IL-1, making it a promising therapeutic candidate for a range of inflammatory diseases. Preclinical evaluation of this compound necessitates the use of appropriate animal models and optimized delivery methods to accurately assess its pharmacokinetic, pharmacodynamic, and efficacy profiles.
These application notes provide a comprehensive overview of common delivery methods for this compound in preclinical models, including systemic and local administration routes. Detailed protocols for key experimental procedures are also provided to guide researchers in their study design.
Signaling Pathway of this compound (IL-1Ra)
This compound functions by blocking the signaling pathway of Interleukin-1 (IL-1). The following diagram illustrates the mechanism of action.
Preclinical Delivery Methods: A Comparative Overview
The choice of delivery method in preclinical studies is critical and depends on the therapeutic indication, the target tissue, and the desired pharmacokinetic profile. The following tables summarize quantitative data for various delivery routes of IL-1 receptor antagonists, which can be considered representative for this compound.
Table 1: Systemic Delivery Methods for IL-1Ra in Preclinical Models
| Delivery Route | Animal Model | Dose | Key Pharmacokinetic/Efficacy Findings |
| Intravenous (IV) | Mouse | 2 mg/kg (Anakinra) | In a stroke model, five injections at 4, 6, 24, 48, and 72 hours after reperfusion were administered.[1] |
| Rat | 5, 10, or 20 mg/kg (Anakinra) | A single dose was administered at 3, 6, or 12 hours after middle cerebral artery occlusion.[1] | |
| Rat | - | PET imaging with [18F]-IL1RA showed rapid distribution to kidneys, liver, and lungs, with low brain penetration. Metabolites appeared in plasma and urine within 20 minutes.[2][3] | |
| Subcutaneous (SC) | Mouse | 24 mg/kg bolus followed by 24 or 120 mg/kg/day continuous infusion (Anakinra) | A novel subcutaneous infusion protocol was used in a stroke model. The high dose reduced infarct volume and improved functional deficits.[1] |
| Mouse | 10 mg/kg (PAS600–IL-1Ra) | Blood was collected at 2, 6, 24, 48, and 72 hours to assess pharmacokinetics of a long-acting IL-1Ra.[4] | |
| Mouse | 0.1, 1.0, or 10 µ g/mouse every other day (IL-1RA) | Co-injected with B16 melanoma cells. Lower doses (0.1 and 1.0 µg) significantly reduced tumor growth.[5] | |
| Intraperitoneal (IP) | Mouse | 1, 10, or 100 mg/kg (Anakinra) | Administered during surgery and then daily for 6 doses in a myocardial infarction model. The 100 mg/kg dose showed a modest reduction in infarct size.[6] |
| Mouse | 48.3 mg/kg (PAS800–IL-1Ra) | A single dose was administered 5 days before inducing peritonitis, demonstrating extended retention in the peritoneal cavity compared to Anakinra.[4] |
Table 2: Local Delivery Methods for IL-1Ra in Preclinical Models
| Delivery Route | Animal Model | Dose | Key Efficacy Findings |
| Intra-articular (IA) | Mouse | Single injection of IL-1Ra encapsulated in a cross-linked elastin-like polypeptide (xELP) | In a post-traumatic arthritis model, this sustained delivery system significantly reduced cartilage degeneration and synovitis.[7][8] |
| Bovine Cartilage Explants | Single dose of 5000 ng/mL (IL-1Ra-Avidin and IL-1Ra-CPC+14) | Cationic carriers enhanced cartilage penetration and retention, leading to sustained suppression of IL-1 induced cartilage degradation over 16 days.[9] | |
| Intratumoral (IT) | Mouse (colon-26 adenocarcinoma) | 1 mg/mouse (Anakinra) | A single bolus administration significantly lowered serum IL-6 levels. When combined with a booster vaccination, it enhanced tumor growth inhibition.[10] |
Experimental Protocols
Detailed methodologies for the administration of this compound are crucial for reproducible and reliable preclinical data.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for evaluating this compound in a preclinical setting.
Protocol 1: Subcutaneous (SC) Injection in Rats
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge, 5/8 inch length)
-
This compound solution for injection
-
70% Isopropyl alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Preparation:
-
Warm the this compound solution to room temperature.
-
Draw the calculated dose into a sterile syringe using a sterile needle. Ensure all air bubbles are expelled.
-
Weigh the rat and record its weight.
-
-
Restraint:
-
Securely restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck with one hand, which also immobilizes the forelimbs. The tail can be secured with the same hand or by an assistant.
-
-
Injection:
-
Identify the injection site, which is typically the loose skin over the shoulders and back.
-
Using the hand restraining the animal, create a "tent" of skin.
-
Clean the injection site with an alcohol swab and allow it to dry.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[11]
-
Gently aspirate by pulling back on the plunger to ensure a blood vessel has not been entered. If no blood appears, proceed with the injection.[11][12]
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects.[11]
-
Record the procedure details.
-
Recommended Maximum Injection Volumes for Rats: 5 mL/kg per site.[13]
Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
Materials:
-
Sterile syringes (e.g., 1 mL insulin syringe with a 27-30 gauge needle)
-
This compound solution for injection
-
A mouse restraint device
-
A heat lamp or warm water to induce vasodilation
Procedure:
-
Preparation:
-
Prepare the this compound solution in a sterile syringe, removing all air bubbles.
-
Weigh the mouse and record its weight.
-
-
Restraint and Vein Dilation:
-
Place the mouse in a suitable restraint device, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few seconds to dilate the lateral tail veins.
-
-
Injection:
-
Clean the tail with an alcohol swab.
-
Position the needle, bevel up, parallel to the vein and at a shallow angle (10-15 degrees) to the tail surface.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a slight "flash" of blood in the needle hub (though this may not always be visible with small needles).
-
Slowly and steadily inject the this compound solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection more proximally on the same or opposite vein with a new sterile needle.
-
After the injection is complete, withdraw the needle.
-
-
Post-injection Care:
-
Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Record the procedure.
-
Protocol 3: Intra-articular (IA) Injection in Mice (Knee Joint)
Note: This is a technically demanding procedure and should be performed by experienced personnel under anesthesia to minimize animal distress and ensure accuracy.
Materials:
-
Anesthesia (e.g., isoflurane) and anesthetic delivery system
-
Sterile microsyringes (e.g., Hamilton syringe) with 30-33 gauge needles
-
This compound solution for injection
-
Surgical drapes and sterile instruments
-
Povidone-iodine and 70% alcohol for sterilization
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the mouse in a supine or lateral position to expose the knee joint.
-
Remove the fur around the knee joint.
-
Aseptically prepare the injection site by scrubbing with povidone-iodine followed by 70% alcohol.
-
-
Injection:
-
Flex the knee joint to approximately 90 degrees to open the joint space.
-
The injection can be performed via a medial or lateral parapatellar approach. The needle is inserted just medial or lateral to the patellar tendon and advanced into the joint space.
-
Slowly inject the desired volume of this compound solution (typically 5-10 µL for a mouse knee).
-
After injection, slowly withdraw the needle.
-
-
Recovery:
-
Gently flex and extend the knee a few times to help distribute the injectate within the joint.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of pain, distress, or inflammation at the injection site.
-
Administer post-procedural analgesics as per the approved animal care protocol.
-
Record the procedure.
-
Conclusion
The successful preclinical evaluation of this compound relies on the careful selection and execution of appropriate delivery methods. Systemic administration via intravenous or subcutaneous routes is suitable for assessing systemic pharmacokinetics and efficacy in models of systemic inflammation. Local delivery, such as intra-articular or intratumoral injections, is advantageous for targeted therapy, maximizing local drug concentrations while minimizing systemic exposure and potential side effects.[14] The protocols provided herein offer standardized procedures to aid researchers in obtaining reliable and reproducible data, ultimately facilitating the translation of this compound from preclinical research to clinical applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biodistribution, pharmacokinetics and metabolism of interleukin-1 receptor antagonist (IL-1RA) using [18F]-IL1RA and PET imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PASylation of IL-1 receptor antagonist (IL-1Ra) retains IL-1 blockade and extends its duration in mouse urate crystal-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor antagonist inhibits subcutaneous B16 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. SUSTAINED INTRA-ARTICULAR DELIVERY OF IL-1RA FROM A THERMALLY-RESPONSIVE ELASTIN-LIKE POLYPEPTIDE AS A THERAPY FOR POST-TRAUMATIC ARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained intra-articular delivery of IL-1RA from a thermally-responsive elastin-like polypeptide as a therapy for post-traumatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained intra-cartilage delivery of interleukin-1 receptor antagonist using cationic peptide and protein-based carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Recent Advances in Clinical Translation of Intra-Articular Osteoarthritis Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Erepdekinra solubility for in vivo injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Erepdekinra for in vivo injection. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of peptides like this compound is influenced by several factors:
-
Amino Acid Composition: The proportion of hydrophobic versus hydrophilic amino acids is a key determinant. A high content of non-polar residues (e.g., Leucine, Valine, Phenylalanine) can lead to poor aqueous solubility.[1][2]
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate and precipitate.[3]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can increase solubility.[1][2]
Q2: What are the initial steps to take when this compound fails to dissolve in an aqueous buffer?
A2: When encountering solubility issues, it is recommended to start with small-scale solubility tests to conserve your peptide stock.[2]
-
pH Adjustment: The pH of the solution can be modified to increase the net charge of the peptide, which generally improves solubility.[1] For basic peptides, an acidic buffer should be used, while acidic peptides are more likely to dissolve in basic buffers.[3]
-
Use of Co-solvents: Small amounts of organic solvents such as DMSO, ethanol, or acetonitrile can aid in the dissolution of hydrophobic peptides.[3] However, it is crucial to ensure the compatibility of these solvents with your in vivo model and experimental assays. For most applications, a final concentration of 1% DMSO is considered acceptable.[3]
-
Sonication: Gentle sonication can help break apart peptide aggregates and improve dissolution.[3]
Q3: Are there more advanced techniques to enhance this compound solubility for in vivo studies?
A3: Yes, several formulation strategies can be employed for challenging peptides:
-
Nanosuspensions: This technique reduces the peptide to submicron particles, which increases the surface area and dissolution rate.[1][4] Nanosuspensions can often be prepared at high concentrations in aqueous solutions.[4]
-
Lyophilization with Solubilizing Excipients: Co-lyophilizing this compound with excipients such as sugars (e.g., mannitol, sucrose) or amino acids (e.g., arginine, glycine) can improve the solubility of the final product upon reconstitution.
-
Use of Aprotic Solvents: Aprotic solvents like Dimethyl Sulfoxide (DMSO) have been shown to be effective for injectable peptide drugs, offering long-term stability in liquid formulations.[5]
Troubleshooting Guide
Issue: this compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH is near the isoelectric point (pI) of this compound. | Determine the theoretical pI of this compound. Adjust the buffer pH to be at least 2 units away from the pI. | The peptide will carry a net positive or negative charge, increasing its interaction with water and preventing precipitation. |
| Peptide aggregation. | Incorporate anti-aggregation agents such as arginine or guanidine hydrochloride into the formulation. | These agents interfere with the intermolecular forces that lead to aggregation, keeping the peptide in solution. |
| High concentration of the peptide. | Reduce the final concentration of this compound in the formulation. Consider alternative delivery strategies if a high concentration is required. | A lower concentration may fall within the peptide's solubility limit in the chosen buffer. |
Issue: The viscosity of the this compound formulation is too high for injection.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High peptide concentration. | Decrease the concentration of this compound. | A lower concentration will reduce the viscosity of the solution. |
| Formation of a gel-like substance. | Modify the formulation by adding viscosity-reducing excipients like ethanol or by adjusting the pH. | The formulation will become less viscous and easier to inject. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
-
Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg).
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Add a small volume of the first buffer (e.g., 100 µL) to the peptide.
-
Vortex briefly and observe for dissolution.
-
If the peptide does not dissolve, gently sonicate the vial in a water bath for 5-10 minutes.
-
If solubility is still poor, repeat the process with the other buffers to determine the optimal pH range.
-
For highly hydrophobic peptides, a small percentage of an organic co-solvent (e.g., DMSO) can be added to the buffer.[3] Always start with a low concentration (e.g., 10%) and gradually increase if necessary.
-
Once dissolved, centrifuge the solution to pellet any undissolved particles before use.[3]
Protocol 2: Formulation of this compound using a Co-solvent
-
Based on the results from the solubility testing, select the most appropriate buffer and co-solvent combination.
-
Dissolve the required amount of this compound in the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Slowly add the aqueous buffer to the stock solution while gently vortexing. This should be done in a stepwise manner to avoid shocking the peptide out of solution.
-
Ensure the final concentration of the co-solvent is compatible with the intended in vivo application.
-
Visually inspect the final formulation for any signs of precipitation.
-
Filter the solution through a sterile 0.22 µm filter before injection.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Buffers
| Buffer System | pH | This compound Solubility (mg/mL) | Observations |
| 10 mM Citrate | 4.0 | 5.0 | Clear solution |
| 10 mM Phosphate | 7.4 | <0.1 | Precipitate observed |
| 10 mM Carbonate | 9.0 | 2.5 | Slight haze |
Table 2: Effect of Co-solvents on this compound Solubility in Phosphate Buffer (pH 7.4)
| Co-solvent | Concentration (%) | This compound Solubility (mg/mL) | Observations |
| None | 0 | <0.1 | Precipitate observed |
| DMSO | 10 | 1.0 | Clear solution |
| Ethanol | 10 | 0.5 | Hazy solution |
Visualizations
Caption: Experimental workflow for this compound formulation.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Erepdekinra stability issues in long-term experiments
Disclaimer: Information on a specific therapeutic agent named "Erepdekinra" is not publicly available. The following technical support guide has been constructed based on common stability challenges encountered with peptide-based therapeutics to provide a representative resource for researchers.
Introduction to this compound
This compound is a novel peptide therapeutic designed to modulate inflammatory signaling pathways. Its long-term stability is critical for obtaining reliable and reproducible results in preclinical and clinical research. This guide addresses common stability issues, provides troubleshooting strategies, and details relevant experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound in long-term experiments?
The primary stability concerns for this compound, a peptide-based therapeutic, fall into two main categories: physical instability (e.g., aggregation) and chemical instability (e.g., deamidation, oxidation). These issues can lead to a loss of bioactivity and the formation of potentially immunogenic species.[1][2][3]
Q2: My this compound solution appears cloudy or has visible particulates. What is happening and what should I do?
Cloudiness or particulate formation is a strong indicator of peptide aggregation.[1][2] Aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, complexes. This can be triggered by factors such as pH, temperature, ionic strength, and agitation.[4]
Troubleshooting Steps:
-
Do not use: If visible particulates are present, the solution should be discarded as it may have lost its biological activity and could produce unreliable experimental results.
-
Verify Handling Protocol: Review your reconstitution and handling procedures. Ensure you are using the recommended buffer and avoiding vigorous shaking or vortexing.
-
Analyze for Aggregates: Quantify the extent of aggregation using Size-Exclusion Chromatography (SEC-HPLC).
-
Optimize Formulation: Consider if the buffer composition (pH, excipients) is optimal for this compound's stability.
Q3: I've observed a gradual loss of this compound's biological activity over the course of my experiment, even without visible aggregation. What could be the cause?
A gradual loss of bioactivity is often due to subtle chemical degradation of the peptide.[5][6] The most common pathways for peptide degradation in solution are deamidation (of asparagine and glutamine residues) and oxidation (of methionine, cysteine, and tryptophan residues). These modifications can alter the peptide's structure and its ability to bind to its target.
Troubleshooting Steps:
-
Characterize Degradants: Use Reversed-Phase HPLC (RP-HPLC) or mass spectrometry to identify and quantify potential degradation products.
-
Control Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light. For long-term storage, aliquoting and freezing at -80°C is generally advisable.
-
Evaluate Buffer Components: Certain buffer components can accelerate chemical degradation. For example, phosphate buffers can sometimes catalyze deamidation.[5]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can introduce physical stress that may lead to both aggregation and chemical degradation. Prepare single-use aliquots to avoid this.
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions.
Table 1: Effect of pH and Temperature on this compound Aggregation Rate
| pH | Temperature (°C) | Aggregation Rate (% increase in high molecular weight species / 24h) |
| 5.0 | 4 | 0.1 |
| 5.0 | 25 | 0.8 |
| 5.0 | 37 | 2.5 |
| 7.4 | 4 | 0.5 |
| 7.4 | 25 | 3.2 |
| 7.4 | 37 | 9.8 |
| 8.5 | 4 | 1.2 |
| 8.5 | 25 | 7.5 |
| 8.5 | 37 | 18.1 |
Table 2: Formation of Degradation Products Over Time at 25°C
| Storage Duration (Days) | Deamidated this compound (%) | Oxidized this compound (%) | Total Purity (%) |
| 0 | <0.1 | <0.1 | 99.8 |
| 7 | 1.2 | 0.5 | 98.3 |
| 14 | 2.5 | 1.1 | 96.4 |
| 30 | 5.1 | 2.3 | 92.6 |
Experimental Protocols
Protocol 1: Quantification of this compound Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.
-
Column: Use a silica-based SEC column suitable for the molecular weight range of this compound and its potential aggregates.
-
Sample Preparation: Dilute this compound to a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
-
Data Analysis: Integrate the peak areas for the monomer and any high molecular weight (HMW) species (aggregates). The percentage of aggregation is calculated as: (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Protocol 2: Assessment of this compound Bioactivity via a Cell-Based Assay
This protocol assumes this compound inhibits the release of a specific cytokine (e.g., IL-6) from a stimulated cell line (e.g., macrophages).
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Sample Preparation: Prepare a serial dilution of your this compound samples (both a fresh standard and the long-term experimental sample) in cell culture medium.
-
Treatment: Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Stimulation: Add a stimulating agent (e.g., Lipopolysaccharide - LPS) to all wells except the negative control to induce IL-6 production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the IL-6 concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the this compound concentration and fit a dose-response curve to determine the IC50 value for both the standard and the experimental sample. A significant increase in the IC50 of the experimental sample indicates a loss of bioactivity.
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: Experimental workflow for troubleshooting this compound stability.
References
- 1. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties [mdpi.com]
- 4. Mapping the Aggregation Kinetics of a Therapeutic Antibody Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Erepdekinra in primary cell cultures
Welcome to the technical support center for Erepdekinra. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). It functions by binding to the ATP-binding pocket of ASK1, preventing its phosphorylation and subsequent activation of downstream signaling cascades involved in apoptosis and inflammation.
Q2: We are observing unexpected levels of cytotoxicity in our primary hepatocyte cultures treated with this compound, even at low concentrations. Is this a known off-target effect?
A2: Yes, some research has indicated that at concentrations exceeding 10 µM, this compound can exhibit off-target inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), a kinase with structural similarities in its ATP-binding domain to ASK1. Inhibition of GSK3β can disrupt cellular metabolism and lead to increased cytotoxicity in metabolically active primary cells like hepatocytes. We recommend performing a dose-response curve and assessing the phosphorylation status of GSK3β to confirm this off-target effect in your specific cell model.
Q3: Our experimental results show a decrease in cell proliferation in primary endothelial cells treated with this compound, which is inconsistent with its known anti-apoptotic function. What could be the cause?
A3: This is a documented off-target effect. This compound has been shown to have a secondary, lower-affinity inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This can lead to a reduction in pro-proliferative signaling in endothelial cells, which are highly dependent on the VEGF signaling pathway. We advise researchers to assess VEGFR2 phosphorylation levels in their endothelial cell cultures to determine if this off-target effect is contributing to the observed phenotype.
Q4: How can I differentiate between on-target ASK1 inhibition and off-target effects in my primary cell experiments?
A4: To distinguish between on-target and off-target effects, we recommend a multi-pronged approach:
-
Dose-Response Analysis: On-target effects should be observed at lower concentrations of this compound, consistent with its IC50 for ASK1. Off-target effects typically manifest at higher concentrations.
-
Rescue Experiments: If the off-target is known (e.g., GSK3β), attempt to rescue the phenotype by activating the downstream pathway of the off-target kinase.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different ASK1 inhibitor. A similar phenotype would suggest an on-target effect.
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target (ASK1) and the suspected off-target. If the phenotype persists in ASK1-knockdown cells but is absent in the off-target-knockdown cells upon this compound treatment, it confirms an off-target effect.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity in Primary Cell Cultures
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of GSK3β | 1. Perform a dose-response experiment with this compound (0.1 µM to 50 µM).2. Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).3. Analyze the phosphorylation status of GSK3β (at Ser9) and its downstream target, β-catenin, via Western blot. | A sharp decrease in viability at concentrations >10 µM, coupled with decreased p-GSK3β (Ser9) and β-catenin levels, suggests off-target GSK3β inhibition. |
| Solvent Toxicity | 1. Culture primary cells with the vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution. | No significant decrease in cell viability should be observed. |
| Poor Primary Cell Health | 1. Assess the viability and morphology of untreated primary cells. | Untreated cells should exhibit high viability (>90%) and normal morphology. |
Issue: Anti-proliferative Effects in Primary Endothelial Cells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of VEGFR2 | 1. Treat primary endothelial cells with varying concentrations of this compound.2. Perform a proliferation assay (e.g., BrdU incorporation, Ki67 staining).3. Analyze the phosphorylation of VEGFR2 (at Tyr1175) and its downstream effector, ERK1/2, by Western blot. | A dose-dependent decrease in proliferation, along with reduced p-VEGFR2 (Tyr1175) and p-ERK1/2 levels, indicates off-target VEGFR2 inhibition. |
| Nutrient Depletion | 1. Ensure the cell culture medium is refreshed regularly, especially for long-term experiments. | Consistent proliferation rates in control wells over the experimental time course. |
Quantitative Data Summary
The following table summarizes the known IC50 values of this compound for its primary target and key off-targets.
| Target | IC50 (nM) | Cell Type | Assay Type |
| ASK1 (On-Target) | 5.2 | HEK293 | In vitro kinase assay |
| GSK3β (Off-Target) | 12,500 | Primary Hepatocytes | Cell-based assay |
| VEGFR2 (Off-Target) | 8,700 | Primary Endothelial Cells | Cell-based assay |
Experimental Protocols
Protocol 1: Primary Human Umbilical Vein Endothelial Cell (HUVEC) Culture
-
Coating Culture Vessels: Coat culture flasks or plates with 0.1% gelatin solution for 1 hour at 37°C. Aspirate the gelatin solution before use.
-
Thawing Cells: Rapidly thaw cryopreserved HUVECs in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes.
-
Seeding Cells: Resuspend the cell pellet in fresh growth medium and seed onto the gelatin-coated vessel at a density of 2,500-5,000 cells/cm².
-
Cell Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 48 hours. Cells should be passaged when they reach 80-90% confluency.
Protocol 2: Western Blot for Kinase Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of the target kinases (e.g., p-ASK1, ASK1, p-GSK3β, GSK3β, p-VEGFR2, VEGFR2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Relationship between on-target and off-target effects.
Optimizing Erepdekinra concentration for maximal inhibition
Welcome to the technical support center for Erepdekinra. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal inhibitory efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
This compound is a synthetic peptide inhibitor designed to modulate cellular stress response pathways. Its primary mechanism of action is the disruption of the protein-protein interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (Nuclear factor erythroid 2-related factor 2). By preventing Keap1-mediated ubiquitination and degradation of Nrf2, this compound treatment leads to the accumulation of Nrf2 in the nucleus, where it can activate the expression of antioxidant and cytoprotective genes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend performing a dose-response experiment to determine the optimal concentration. A good starting range is between 1 µM and 25 µM.[1] It is advisable to test a broad range of concentrations in your initial experiment to identify the half-maximal effective concentration (EC50) for your specific cell type and experimental conditions.
Q2: I am not observing the expected downstream effects of Nrf2 activation (e.g., increased expression of target genes). What could be the issue?
A2: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response analysis to determine the optimal concentration.
-
Cell Line Characteristics: Some cell lines may have low endogenous levels of Nrf2 or Keap1, or they may have mutations in the Keap1-Nrf2 pathway that affect their response to this compound.
-
Incubation Time: The incubation time may be insufficient to observe changes in gene expression. We recommend a time-course experiment (e.g., 6, 12, and 24 hours) to determine the optimal treatment duration.
-
Compound Integrity: Ensure that the peptide has been stored and handled correctly to prevent degradation.
Q3: I am observing significant cell toxicity or death at concentrations where I expect to see maximal inhibition. What should I do?
A3: High concentrations of any peptide can sometimes lead to off-target effects or cellular stress.[2] If you observe toxicity, we recommend the following:
-
Lower the Concentration: Determine the lowest effective concentration that still provides significant Nrf2 activation.
-
Reduce Incubation Time: Shorter exposure to this compound may be sufficient to activate the Nrf2 pathway without causing toxicity.
-
Serum Concentration: The presence or absence of serum in your cell culture media can affect the cellular uptake and activity of the peptide.[3] Consider if your media conditions are appropriate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of Keap1-Nrf2 interaction | Insufficient concentration of this compound. | Perform a dose-response curve to find the optimal concentration. A good starting point is a logarithmic dilution series from 0.1 µM to 50 µM. |
| Short incubation time. | Conduct a time-course experiment. Check for Nrf2 accumulation at multiple time points (e.g., 2, 4, 8, 12, 24 hours). | |
| Poor cell permeability. | While this compound is designed for cell permeability, efficiency can vary between cell types. If direct permeability is a concern, consider using a cell line known to be responsive or consult the literature for similar peptides. | |
| High background in Nrf2 activation assays | Basal Nrf2 activity is high in the chosen cell line. | Select a cell line with lower basal Nrf2 activity or use a positive control to normalize your results. |
| Assay reagents are not optimal. | Ensure all assay buffers and reagents are fresh and correctly prepared. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.[4] |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Inconsistent preparation of this compound stock solution. | Prepare a large batch of the stock solution, aliquot it, and store it at -80°C to ensure consistency between experiments. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition |
| Binding Affinity (Kd) for Keap1 | 150 nM | Surface Plasmon Resonance |
| IC50 for Keap1-Nrf2 Interaction | 750 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |
Table 2: Cellular Activity of this compound in A549 Cells
| Concentration | Nrf2 Nuclear Accumulation (Fold Change) | HO-1 Gene Expression (Fold Change) |
| 1 µM | 1.8 | 2.5 |
| 5 µM | 4.2 | 6.8 |
| 10 µM | 7.5 | 12.3 |
| 25 µM | 7.8 | 13.1 |
Experimental Protocols
Protocol 1: Nrf2-Luciferase Reporter Assay
This protocol is for quantifying the activation of the Nrf2 pathway in response to this compound treatment.
-
Cell Seeding: Seed cells transiently transfected with an Nrf2-responsive luciferase reporter plasmid in a 96-well plate at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
Protocol 2: Western Blot for Nrf2 Accumulation
This protocol is to qualitatively assess the increase in Nrf2 protein levels following this compound treatment.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 4-8 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in the Keap1-Nrf2 signaling pathway.
Caption: Recommended experimental workflow for characterizing this compound.
References
How to prevent Erepdekinra degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Erepdekinra in solution. This compound is an interleukin-17A (IL-17A) receptor antagonist with the amino acid sequence Ac-Val-His-Val-Thr-Ile-Pro-Ala-Asp-Leu-Trp-Asp-Trp-Ile-Asn-Lys-NH2.[1][2] Understanding its potential degradation pathways is crucial for maintaining its biological activity and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound, like many peptides, is susceptible to several degradation pathways in aqueous solutions. The primary causes include:
-
Hydrolysis: The peptide backbone can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[][4][5][6]
-
Deamidation: The asparagine (Asn) residue in the this compound sequence is prone to deamidation, a reaction that converts the Asn side chain into an aspartic acid or isoaspartic acid residue, potentially altering the peptide's structure and function.[7]
-
Oxidation: The tryptophan (Trp) residues in this compound are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.[8][9][10][11]
-
Physical Instability: This includes aggregation and adsorption to surfaces, which can lead to a loss of active compound.
Q2: I'm observing a loss of this compound activity in my experiments. What could be the cause?
A2: A loss of activity is likely due to chemical or physical degradation. Based on the structure of this compound, the following are high-probability causes:
-
Deamidation of Asparagine (Asn): This is a common degradation pathway for peptides containing Asn. The formation of isoaspartate can disrupt the peptide's conformation and its binding to the IL-17A receptor.[7]
-
Oxidation of Tryptophan (Trp): this compound contains two Trp residues, which are highly susceptible to oxidation.[8][10][11] Oxidation can alter the peptide's structure and reduce its biological activity.
-
Hydrolysis at Aspartic Acid (Asp): The presence of two Asp residues can make the peptide susceptible to hydrolysis, especially at acidic pH, leading to cleavage of the peptide chain.[12][13][14]
To troubleshoot, it is recommended to analyze your this compound solution using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify any degradation products.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is best to store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
-
pH: Maintain the pH of the solution within a range that minimizes hydrolysis and deamidation. For many peptides, a slightly acidic pH (around 4-6) is optimal. However, the ideal pH for this compound should be determined empirically.
-
Protection from Light and Oxygen: Store solutions in amber vials to protect from light. To prevent oxidation, solutions can be overlaid with an inert gas like argon or nitrogen.[15]
For maximum stability, it is highly recommended to store this compound in its lyophilized (powder) form at -20°C or below until it is needed.[15]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the handling of this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Chemical degradation (deamidation, oxidation, hydrolysis) | - Confirm storage conditions (temperature, pH, light exposure).- Analyze the sample by HPLC or MS to identify degradation products.- Prepare fresh solutions from lyophilized powder.- Consider adding stabilizing excipients to the formulation. |
| Precipitation or Cloudiness | Aggregation or poor solubility | - Ensure the peptide is fully dissolved.- Adjust the pH of the buffer.- Consider using a different buffer system or adding solubilizing agents.- Maintain a low protein concentration. |
| Inconsistent Experimental Results | Variability in solution stability | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure consistent storage and handling procedures. |
Data on Stabilizing Excipients
The addition of certain excipients can significantly improve the stability of this compound in solution. The following table summarizes common stabilizers and their mechanisms of action.
| Excipient Category | Examples | Mechanism of Action | Typical Concentration |
| Buffers | Phosphate, Citrate, Acetate, Histidine | Maintain optimal pH to minimize hydrolysis and deamidation. | 10-50 mM |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Stabilize the native protein structure through preferential exclusion.[16] | 1-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can inhibit aggregation and act as cryoprotectants. | 10-100 mM |
| Antioxidants | Methionine, Ascorbic Acid, Sodium Thiosulfate | Inhibit the oxidation of tryptophan residues. | 0.01-0.1% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent adsorption to surfaces and aggregation at interfaces. | 0.005-0.05% (w/v) |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the degradation of this compound under stressed conditions.
-
Preparation of Solutions: Prepare this compound solutions in various buffer systems (e.g., phosphate, citrate, acetate) at different pH values (e.g., 4.0, 5.5, 7.0).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC (RP-HPLC), to quantify the remaining intact this compound and identify degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation rate at each condition.
Protocol 2: Freeze-Thaw Stability Study
This protocol assesses the impact of repeated freezing and thawing on this compound stability.
-
Preparation of Aliquots: Prepare multiple identical aliquots of the this compound solution.
-
Freeze-Thaw Cycling: Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A typical cycle involves freezing at -20°C or -80°C for at least 4 hours, followed by thawing at room temperature or 4°C.
-
Analysis: After the designated number of cycles, analyze the samples by RP-HPLC and a relevant bioassay to assess both chemical and biological stability.
-
Comparison: Compare the results to a control sample that has not undergone freeze-thaw cycling.
Visualizing Degradation Pathways and Workflows
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound | C88H130N22O22 | CID 164888912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. longdom.org [longdom.org]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpt.com [jpt.com]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erepdekinra Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Erepdekinra in cytotoxicity assessments.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound's cytotoxic effects on sensitive cell lines.
Issue 1: Unexpectedly High or Low Cytotoxicity
-
Potential Cause 1: Cell Line Sensitivity and Resistance. Different cell lines exhibit varying sensitivity to cytotoxic agents. For instance, studies have shown that non-small cell lung cancer (NSCLC) cell lines can have different sensitivities to certain drugs.[1] Additionally, overexpression of transporters like MDR1 (P-glycoprotein) can lead to significant drug resistance, as seen in HeLa-derived cell lines which show high resistance to taxanes and anthracyclines.[2]
-
Solution:
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Assess Transporter Expression: If resistance is suspected, perform RT-PCR or FACS analysis to check for the expression of resistance-mediating proteins like MDR1.[2]
-
Consult Literature for Expected Sensitivity: Review published data for the expected IC50 values of similar compounds in your chosen cell line.
-
Use a Panel of Cell Lines: Test this compound on a panel of cell lines with known differences in sensitivity to benchmark its activity.
-
-
Potential Cause 2: Compound Stability and Handling. this compound, like many small molecules, may be sensitive to storage conditions, solvent, and light exposure.
-
Solution:
-
Follow Storage Recommendations: Strictly adhere to the recommended storage temperature and conditions for the this compound stock solution.
-
Use Appropriate Solvent: Ensure the solvent used to dissolve this compound is compatible and does not affect cell viability at the concentrations used.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
-
Issue 2: High Variability in Experimental Replicates
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell seeding density across wells of a microplate is a common source of variability.
-
Solution:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding to prevent cell clumping and settling.
-
Use a Calibrated Pipette: Utilize a calibrated multichannel pipette for seeding to ensure consistent volume delivery.
-
Edge Effect Mitigation: Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to "edge effects." Fill these wells with sterile PBS or media.
-
-
Potential Cause 2: Assay Interference. The chosen cytotoxicity assay (e.g., MTT, XTT) may be affected by the chemical properties of this compound.
-
Solution:
-
Run a No-Cell Control: Include a control with this compound in media without cells to check for any direct reaction with the assay reagent.
-
Consider an Alternative Assay: If interference is suspected, switch to a different cytotoxicity assay based on a different principle (e.g., from a metabolic assay to a membrane integrity assay like LDH).
-
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for initial this compound cytotoxicity screening?
A1: For a broad initial screening, it is advisable to use a panel of cell lines from different cancer types. Based on general cytotoxicity studies, commonly used sensitive cell lines include those from prostate cancer (e.g., DU145, PC3), breast cancer (e.g., MCF7, MDA-MB-468), and non-small cell lung cancer (e.g., H2009, H441, H1975, H2228).[1] It is also beneficial to include a non-cancerous cell line (e.g., a fibroblast cell line) to assess for cancer-specific cytotoxicity.[3]
Q2: What is a typical concentration range for this compound in a cytotoxicity assay?
A2: The optimal concentration range for this compound should be determined empirically. A common starting point is a wide range of concentrations, for example, from 0.01 µM to 100 µM, using serial dilutions. The goal is to identify a dose-response curve that allows for the calculation of an accurate IC50 value.
Q3: How can I determine if this compound is a substrate for drug efflux pumps?
A3: To investigate if this compound is transported by efflux pumps like MDR1 or ABCG2, you can perform cytotoxicity assays in cell lines that overexpress these transporters and compare the results to the parental, sensitive cell lines.[2][4] A significant increase in the IC50 value in the overexpressing cell line suggests that this compound may be a substrate. This can be further confirmed by using known inhibitors of these pumps and observing if they restore sensitivity to this compound.[2]
Quantitative Data Summary
Table 1: Illustrative IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| DU145 | Prostate Cancer | 15.2 | Androgen-sensitive |
| PC3 | Prostate Cancer | 22.8 | Castrate-resistant |
| MCF7 | Breast Cancer | 10.5 | Estrogen receptor-positive |
| MDA-MB-468 | Breast Cancer | 35.1 | Triple-negative |
| H2009 | NSCLC | 8.9 | - |
| H441 | NSCLC | 18.4 | - |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity Assessment
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of this compound dilutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions.
-
Include wells with vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Anti-Tumor Effects of a Penetratin Peptide Targeting Transcription of E2F-1, 2 and 3a Is Enhanced When Used in Combination with Pemetrexed or Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Erepdekinra Treatment In Vitro
Disclaimer: The following technical support guide is based on the well-established mechanisms of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). As "Erepdekinra" is a proprietary or novel compound, this guide provides general troubleshooting strategies applicable to this class of drugs.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Cells Show High Intrinsic Resistance to this compound
Q: My cancer cell line, which is supposed to be EGFR-driven, is not responding to this compound treatment, even at high concentrations. What are the possible reasons?
A: Intrinsic resistance to EGFR TKIs can occur through several mechanisms. Here are the primary checkpoints to investigate:
-
EGFR Mutation Status: this compound, like other EGFR TKIs, is most effective against cells with activating EGFR mutations (e.g., exon 19 deletions or L858R). Wild-type EGFR cells are generally less sensitive.
-
Troubleshooting Step: Confirm the EGFR mutation status of your cell line using sequencing or qPCR-based assays.
-
-
Presence of Co-occurring Mutations: Pre-existing mutations in downstream signaling molecules can render the inhibition of EGFR ineffective. A common example is a mutation in the KRAS gene, which, when activated, drives proliferation independently of EGFR signaling.[1]
-
Troubleshooting Step: Screen your cell line for common oncogenic mutations in key downstream effectors like KRAS, BRAF, and PIK3CA.
-
-
Low-Frequency Pre-existing Resistance Mutations: A small subpopulation of cells may harbor resistance mutations like the T790M "gatekeeper" mutation even before treatment.[2][3] This mutation increases the affinity of the EGFR kinase domain for ATP, reducing the binding efficacy of the inhibitor.[2][4]
-
Troubleshooting Step: Use a highly sensitive detection method, such as digital droplet PCR (ddPCR), to screen for low-frequency T790M mutations in the untreated cell population.
-
Issue 2: Cells Develop Acquired Resistance to this compound Over Time
Q: My cells were initially sensitive to this compound, but after several weeks of culture with the drug, they have started to proliferate again. How can I determine the mechanism of this acquired resistance?
A: Acquired resistance is a common phenomenon. The investigation workflow should focus on identifying the molecular changes in the resistant cells compared to the parental, sensitive cells.
-
Secondary EGFR Mutations: The most common mechanism of acquired resistance to first-generation EGFR TKIs is the emergence of a secondary mutation in the EGFR gene, most notably T790M in exon 20.[2][3] Other, rarer mutations (e.g., D761Y, L747S) have also been reported.[3]
-
Troubleshooting Step: Sequence the EGFR gene in your resistant cell population to identify secondary mutations.
-
-
Bypass Tract Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.[2] Key bypass mechanisms include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling through the PI3K/AKT and MAPK pathways, even when EGFR is inhibited.[3][4][5]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of parallel signaling pathways.[6]
-
AXL Activation: Overexpression of the AXL receptor tyrosine kinase has also been identified as a mechanism of acquired resistance.[6]
-
Troubleshooting Step: Use a combination of techniques to assess these bypass pathways:
-
Western Blotting: Compare the expression and phosphorylation levels of MET, HER2, and AXL in sensitive versus resistant cells.
-
qPCR: Measure the mRNA levels of these genes.
-
Fluorescence In Situ Hybridization (FISH): Directly assess gene amplification (e.g., for MET and HER2).
-
-
-
Downstream Pathway Alterations: Mutations or alterations in signaling molecules downstream of EGFR can also confer resistance.[2]
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene can lead to constitutive activation of the PI3K/AKT pathway.[6]
-
PTEN Loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, can also lead to its sustained activation.[6]
-
Troubleshooting Step: Sequence key downstream genes like PIK3CA and assess the protein expression of PTEN via Western blotting.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | This compound IC50 (nM) |
| PC-9 | Exon 19 Del | Sensitive (Parental) | 15 |
| PC-9/ER | Exon 19 Del, T790M | Acquired Resistance | 2500 |
| HCC827 | Exon 19 Del | Sensitive (Parental) | 20 |
| HCC827/MR | Exon 19 Del, MET Amp | Acquired Resistance | 1800 |
| H1975 | L858R, T790M | Intrinsic Resistance | 3000 |
| A549 | Wild-Type, KRAS G12S | Intrinsic Resistance | >10000 |
Table 2: Protein Expression and Phosphorylation Changes in Resistant Cells
| Cell Line | Protein | Change in Resistant vs. Sensitive |
| PC-9/ER | p-EGFR (Y1068) | ↓ (due to drug) |
| p-AKT (S473) | ↑ (sustained) | |
| Total EGFR | ↔ | |
| HCC827/MR | p-EGFR (Y1068) | ↓ (due to drug) |
| p-MET (Y1234/1235) | ↑↑ (constitutively active) | |
| p-AKT (S473) | ↑ (sustained) | |
| Total MET | ↑↑ |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-MET, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathway and mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating acquired resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. Mechanisms of resistance to epidermal growth factor receptor tyrosine kinase inhibitors in patients with advanced non-small-cell lung cancer: clinical and molecular considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancers dependent on the epidermal growth factor receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR TKIs and development of a new generation of drugs in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results with Erepdekinra in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Erepdekinra in functional assays. This compound is a novel synthetic peptide designed as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is intended for research use in oncology and cell biology to study the effects of EGFR inhibition on cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a peptide-based competitive antagonist for the Epidermal Growth Factor (EGF) binding site on the EGFR. By binding to the receptor, it prevents the binding of endogenous ligands like EGF, thereby inhibiting the downstream activation of the EGFR signaling cascade, which includes the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This inhibition is expected to lead to decreased cell proliferation, survival, and migration in EGFR-dependent cell lines.
Q2: What are the recommended cell lines for testing this compound?
A2: We recommend using cell lines with well-characterized EGFR expression and dependency, such as A549 (non-small cell lung cancer) or MDA-MB-231 (breast cancer). It is also advisable to include a negative control cell line with low or absent EGFR expression, such as Jurkat cells, to confirm the specificity of the observed effects.
Q3: What is the optimal concentration range for this compound in functional assays?
A3: The optimal concentration of this compound can vary depending on the cell line and assay type. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 value for your specific experimental conditions.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant decrease in cell viability observed with this compound treatment.
Possible Cause 1: Low EGFR expression in the selected cell line.
-
Recommendation: Confirm the EGFR expression level in your cell line using Western blot or flow cytometry. Compare the expression with a known EGFR-positive control cell line.
Possible Cause 2: Suboptimal concentration of this compound.
-
Recommendation: Perform a dose-response experiment with a wider concentration range of this compound. See the table below for a sample experimental setup.
Possible Cause 3: Insufficient incubation time.
-
Recommendation: Extend the incubation time with this compound. We suggest a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
Data Presentation: Sample Dose-Response Experiment for Cell Viability
| Concentration of this compound | Expected % Cell Viability (A549 cells) | Observed % Cell Viability (User's Experiment) |
| 0 µM (Vehicle Control) | 100% | 100% |
| 10 nM | 95% | 98% |
| 100 nM | 75% | 92% |
| 1 µM | 40% | 85% |
| 10 µM | 15% | 80% |
Issue 2: Inconsistent or non-reproducible results in downstream signaling pathway analysis (e.g., Western blot for p-ERK).
Possible Cause 1: Variability in cell confluence.
-
Recommendation: Ensure that cells are seeded at a consistent density and have reached a similar level of confluence (e.g., 70-80%) before treatment.
Possible Cause 2: Degradation of this compound.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Timing of ligand stimulation and lysate collection.
-
Recommendation: For inhibition studies, pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before stimulating with EGF. Harvest cell lysates at consistent time points post-stimulation.
Experimental Protocols: Western Blot for Phospho-ERK (p-ERK)
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Mandatory Visualization
Caption: this compound's inhibitory action on the EGFR signaling pathway.
Caption: Workflow for p-ERK Western blot analysis.
Caption: Troubleshooting logic for unexpected cell viability results.
Erepdekinra Technical Support Center: Aggregation Troubleshooting
Introduction: Erepdekinra is a humanized monoclonal antibody designed to target and neutralize the pro-inflammatory cytokine, Interleukin-1β (IL-1β). By inhibiting the IL-1β signaling pathway, this compound is under investigation for the treatment of various autoimmune and inflammatory conditions. As a protein-based therapeutic, this compound's stability is paramount to its efficacy and safety. Protein aggregation is a critical quality attribute that must be monitored and controlled throughout the development, manufacturing, and storage processes.[1][2] Aggregates can reduce the therapeutic effect of the drug and have the potential to cause unwanted immunogenic responses.[2]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound aggregation?
A1: this compound aggregation can be triggered by a combination of intrinsic and extrinsic factors.[3][4]
-
Intrinsic Factors: These relate to the inherent properties of the this compound molecule itself, such as its amino acid sequence, which may contain "hot spots" prone to self-association.[3]
-
Extrinsic Factors: These are environmental and process-related stresses, including:
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can disrupt the native structure of the antibody, leading to aggregation.[1]
-
pH and Ionic Strength: Deviations from the optimal pH and ionic strength of the formulation buffer can alter the electrostatic interactions between antibody molecules, promoting aggregation.[3][5][6]
-
Mechanical Stress: Agitation, shearing during pumping, and filtration can introduce mechanical stress that leads to unfolding and aggregation.[1][3]
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions and self-association increases.[3][7]
-
Interactions with Surfaces: this compound can adsorb to surfaces such as glass, stainless steel, and air-water interfaces, which can induce conformational changes and aggregation.[8]
-
Q2: How can I detect this compound aggregation in my samples?
A2: A multi-faceted approach using orthogonal analytical techniques is recommended to detect and characterize this compound aggregates of different sizes.[8]
-
Size Exclusion Chromatography (SEC): This is the standard method for quantifying soluble aggregates like dimers and higher-order oligomers.[6][9][10]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive technique used to measure the size distribution of particles in a solution, making it highly effective for detecting the formation of larger aggregates.[11][12][13]
-
Visual Inspection: The simplest method to check for large, visible particles.
-
Spectroscopic Methods: Techniques like circular dichroism (CD) and fluorescence spectroscopy can detect changes in the protein's secondary and tertiary structure, which often precede aggregation.[14][15]
Q3: What are the primary strategies to prevent this compound aggregation?
A3: Preventing aggregation involves a combination of formulation optimization and careful handling.
-
Formulation Strategies: The use of excipients is crucial for stabilizing this compound. Common strategies include:
-
pH Buffering: Maintaining an optimal pH (typically around 6.0) using buffers like histidine can minimize aggregation.
-
Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol) are used to stabilize the protein's native structure.[7][16]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 are added to prevent surface-induced aggregation and agitation stress.[16]
-
Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation inhibitors.[16][17]
-
-
Handling and Storage:
-
Store this compound at the recommended temperature and protect it from light.
-
Minimize agitation and avoid vigorous vortexing.
-
Use appropriate cryoprotectants if freeze-thaw cycles are necessary.[7]
-
Troubleshooting Guides
Issue 1: Unexpected Peaks in Size Exclusion Chromatography (SEC) Analysis
| Observation | Potential Cause | Recommended Action |
| A new peak appears before the main monomer peak. | Formation of soluble aggregates (dimers, trimers, etc.). | 1. Confirm the identity of the peak using SEC-MALS (Multi-Angle Light Scattering) to determine its molecular weight. 2. Review sample handling procedures for potential stressors (e.g., temperature fluctuations, excessive agitation). 3. Analyze the formulation buffer; consider optimizing pH or adding excipients like arginine to improve solubility.[18] |
| The monomer peak is broadened or shows significant tailing. | Non-ideal interactions between this compound and the SEC column matrix (e.g., electrostatic interactions). | 1. Increase the ionic strength of the mobile phase by increasing the salt concentration (e.g., NaCl from 150 mM to 250 mM) to reduce secondary interactions.[6] 2. Evaluate if the mobile phase pH is too close to the isoelectric point of this compound and adjust if necessary. |
| Loss of total protein recovery from the column. | Formation of large, insoluble aggregates that are filtered out by the column frit or irreversible adsorption to the column. | 1. Visually inspect the sample for turbidity or particulates before injection. 2. Analyze the sample with Dynamic Light Scattering (DLS) to detect large aggregates. 3. If large aggregates are present, consider a gentle centrifugation step before SEC analysis. Review storage and handling conditions to identify the source of aggregation. |
Issue 2: High Polydispersity Index (PDI) or Multiple Peaks in Dynamic Light Scattering (DLS)
| Observation | Potential Cause | Recommended Action |
| The Polydispersity Index (PDI) is consistently high (>0.3). | The sample contains a wide range of particle sizes, indicating the presence of aggregates. | 1. Correlate DLS results with SEC to quantify the different species (monomer, dimer, etc.).[8] 2. Perform a temperature-controlled DLS experiment to assess the thermal stability of this compound and identify the onset temperature of aggregation. |
| A second, larger population of particles is detected. | Significant aggregation has occurred, forming larger oligomers or sub-visible particles. | 1. Investigate the impact of stress factors: perform forced degradation studies (e.g., thermal stress, agitation stress) and monitor by DLS to understand the aggregation pathway.[10] 2. Evaluate the effectiveness of different formulation excipients (e.g., surfactants, sugars) in preventing the formation of this larger population.[16] |
| The measured particle size increases over time. | The sample is actively aggregating. | 1. Immediately assess the storage conditions (temperature, container). 2. Review the formulation for stability. The current buffer system may not be optimal. 3. This indicates a need for formulation redevelopment or a change in experimental protocols to minimize incubation times. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines a standard method for quantifying soluble aggregates of this compound.
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector is required.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, with 200 mM NaCl. Filter and degas the mobile phase.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dilute this compound samples to a concentration of 1 mg/mL using the mobile phase.
-
If necessary, gently filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes.
-
-
Data Interpretation:
-
Identify peaks based on their retention times. Higher molecular weight species (aggregates) will elute earlier than the monomer.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
This protocol provides a general method for assessing the aggregation state of this compound.
-
System Preparation:
-
Prepare the DLS instrument according to the manufacturer's instructions.
-
Set the measurement temperature to 25°C.
-
-
Sample Preparation:
-
Filter the buffer to be used for dilution through a 0.02 µm filter to remove any dust or contaminants.
-
Dilute the this compound sample to a concentration of 1 mg/mL in the filtered buffer.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and the Polydispersity Index (PDI).
-
A monomodal peak with a low PDI (e.g., <0.1) is indicative of a homogenous, non-aggregated sample. The presence of multiple peaks or a high PDI suggests aggregation.
-
Data Summaries
Table 1: Effect of pH on this compound Aggregation (SEC Analysis)
| Formulation Buffer | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| 20 mM Citrate, pH 5.0 | 92.5 | 6.8 | 0.7 |
| 20 mM Histidine, pH 6.0 | 99.1 | 0.8 | 0.1 |
| 20 mM Phosphate, pH 7.0 | 97.3 | 2.4 | 0.3 |
| 20 mM Tris, pH 8.0 | 95.8 | 3.5 | 0.7 |
Data collected after 2 weeks of storage at 40°C.
Table 2: Impact of Excipients on Thermal Stability (DLS Analysis)
| Formulation | Onset Temperature of Aggregation (°C) | Z-Average Diameter at 25°C (nm) | PDI at 25°C |
| This compound in PBS | 58°C | 11.2 | 0.15 |
| This compound + 5% Sucrose | 64°C | 10.9 | 0.08 |
| This compound + 0.02% Polysorbate 80 | 59°C | 11.0 | 0.13 |
| This compound + 5% Sucrose + 0.02% Polysorbate 80 | 66°C | 10.8 | 0.07 |
Onset temperature determined by monitoring the increase in hydrodynamic radius as a function of temperature.
Visualizations
Caption: this compound neutralizes IL-1β, blocking receptor activation and downstream inflammation.
Caption: Workflow for preparing and analyzing this compound samples for aggregation.
Caption: A decision tree for troubleshooting the root cause of this compound aggregation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Monoclonal Antibody (mAb) Aggregates: When do they form? - Purilogics [purilogics.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 6. waters.com [waters.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azonano.com [azonano.com]
- 14. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 17. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Development of a Size Exclusion Chromatography Method for a Monoclonal Antibody with High Surface Aggregation Propensity (SAP) Index - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Activity of Erepdekinra: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the experimental validation of Erepdekinra, a synthetic peptide antagonist of the Interleukin-17A receptor (IL-17RA). Designed for researchers, scientists, and drug development professionals, this document details the methodologies to assess this compound's antagonist activity and compares its potential performance with an established alternative, Brodalumab.
Introduction to this compound and IL-17A Signaling
This compound is a synthetic peptide engineered to competitively inhibit the binding of the pro-inflammatory cytokines IL-17A and IL-17F to their receptor, IL-17RA.[1] By blocking this interaction, this compound aims to disrupt the downstream signaling cascade that contributes to various inflammatory and autoimmune diseases.[1]
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A, plays a crucial role in host defense but is also implicated in the pathogenesis of chronic inflammatory conditions. Upon binding to the IL-17RA/IL-17RC receptor complex, IL-17A initiates a signaling cascade that activates downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This activation leads to the production of various pro-inflammatory mediators, such as cytokines (e.g., IL-6) and chemokines (e.g., CXCL1/GRO-α and IL-8), which recruit and activate immune cells, thereby perpetuating the inflammatory response.
Experimental Validation of this compound's Antagonist Activity
The antagonist activity of this compound can be validated through a series of in vitro assays designed to measure its ability to block IL-17A-mediated cellular responses. These assays are crucial for determining the potency and specificity of this compound.
Key Experimental Assays:
-
Competition Binding Assay: This assay directly measures the ability of this compound to compete with IL-17A for binding to the IL-17RA receptor. A typical format for this assay is a competitive ELISA or a Förster Resonance Energy Transfer (FRET) assay.[2][3]
-
Cell-Based Functional Assays: These assays assess the ability of this compound to inhibit the biological effects of IL-17A on target cells. A common approach is to stimulate cells that express IL-17RA (e.g., human dermal fibroblasts, keratinocytes, or specific cell lines like HeLa) with IL-17A in the presence and absence of this compound. The inhibition of downstream signaling events or the production of inflammatory mediators is then quantified.
-
Inhibition of Cytokine/Chemokine Release: Measurement of the reduction in IL-17A-induced secretion of pro-inflammatory molecules like IL-6, IL-8, and CXCL1 (GRO-α) using ELISA or other immunoassays.[2]
-
Inhibition of NF-κB Activation: Assessment of the downstream effect on the NF-κB signaling pathway. This can be measured using reporter gene assays, where a reporter gene is placed under the control of an NF-κB response element, or by detecting the phosphorylation of key signaling proteins like IκBα via Western blotting.[4]
-
Controls for Validation Experiments:
To ensure the validity and reliability of the experimental results, the inclusion of appropriate controls is essential:
-
Positive Control: A known antagonist of the IL-17RA receptor, such as the monoclonal antibody Brodalumab , should be used to confirm that the assay system is responsive to inhibition.[5][6][7]
-
Negative Control:
-
Vehicle Control: The solvent in which this compound is dissolved (e.g., DMSO, PBS) is used to control for any effects of the vehicle on the cells.[8][9][10]
-
Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence can be used to demonstrate that the observed antagonist activity is sequence-specific and not due to non-specific peptide effects.[11]
-
-
Untreated Control: Cells that are not treated with any compound serve as a baseline for normal cellular function.[12]
Comparative Performance Data
While specific quantitative data for this compound's antagonist activity from head-to-head comparative studies are not extensively available in the public domain, the following table outlines the expected outcomes and provides a framework for comparison with Brodalumab based on typical assay results for IL-17RA antagonists.
| Parameter | This compound (Synthetic Peptide) | Brodalumab (Monoclonal Antibody) | Negative Control (Scrambled Peptide/Vehicle) | Source |
| Target | IL-17 Receptor A (IL-17RA) | IL-17 Receptor A (IL-17RA) | N/A | [1] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | N/A | [1] |
| Competition Binding (IC50) | Expected in the nanomolar (nM) range | High affinity, typically in the picomolar (pM) to low nanomolar (nM) range | No significant binding | [2] |
| Inhibition of IL-17A induced IL-6 Release (IC50) | Expected in the nanomolar (nM) range | Potent inhibition, typically in the picomolar (pM) to low nanomolar (nM) range | No significant inhibition | [13] |
| Inhibition of IL-17A induced CXCL1/GRO-α Release (IC50) | Expected in the nanomolar (nM) range | Potent inhibition, typically in the picomolar (pM) to low nanomolar (nM) range | No significant inhibition | [2] |
| Inhibition of NF-κB Activation | Dose-dependent inhibition | Potent, dose-dependent inhibition | No significant inhibition | [4] |
Note: The IC50 values for this compound are expected based on the activity of similar peptide antagonists. Specific experimental values for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Inhibition of IL-17A-Induced IL-6 Release in Human Dermal Fibroblasts
-
Cell Culture: Plate primary human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Brodalumab (positive control), and a scrambled peptide (negative control) in culture medium. Also, prepare a vehicle control.
-
Treatment: Pre-incubate the cells with the different concentrations of the test compounds and controls for 1 hour.
-
Stimulation: Add recombinant human IL-17A to all wells (except the untreated control) at a final concentration of 50 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Collect the cell culture supernatants and measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value for each compound.
Protocol 2: NF-κB Reporter Assay in HeLa Cells
-
Transfection: Co-transfect HeLa cells in a 96-well plate with a plasmid containing a firefly luciferase reporter gene driven by an NF-κB response element and a plasmid containing a Renilla luciferase gene for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, Brodalumab, scrambled peptide, or vehicle. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-17A.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the antagonist concentration to determine the IC50 values.
Visualizing the IL-17A Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based functional assay.
References
- 1. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17-induced NF-κB Activation via CIKS/Act1: PHYSIOLOGIC SIGNIFICANCE AND SIGNALING MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brodalumab: the first anti-IL-17 receptor agent for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin-1 and interleukin-6 inhibition compared with standard management in patients with COVID-19 and hyperinflammation: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Erepdekinra in Focus: A Head-to-Head Comparison with Peptide and Biologic IL-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erepdekinra, a novel peptide antagonist, with other established interleukin-1 (IL-1) receptor antagonists. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential and positioning of this compound within the landscape of IL-1 targeted therapies.
Introduction to IL-1 Receptor Antagonism
The interleukin-1 (IL-1) family of cytokines, particularly IL-1α and IL-1β, are potent mediators of inflammation and are implicated in a wide range of autoinflammatory and autoimmune diseases.[1] Their signaling is initiated by binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a ternary signaling complex. This complex triggers a downstream signaling cascade, heavily reliant on the MyD88 adaptor protein, culminating in the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes.
Therapeutic strategies to mitigate IL-1-driven inflammation primarily focus on blocking the interaction between IL-1 and its receptor. This can be achieved through various modalities, including recombinant receptor antagonists, monoclonal antibodies, and novel peptide inhibitors like this compound.
Comparative Analysis of IL-1 Antagonists
This section provides a head-to-head comparison of this compound with two well-characterized IL-1 antagonists: Anakinra, a recombinant human IL-1 receptor antagonist, and Canakinumab, a human monoclonal antibody targeting IL-1β. While specific quantitative binding and functional data for this compound are not publicly available, this comparison is based on its classification as a peptide antagonist and the available data for other relevant molecules.
Data Presentation: Quantitative Comparison of IL-1 Antagonists
| Feature | This compound | Anakinra | Canakinumab |
| Molecule Type | Peptide | Recombinant Protein (IL-1Ra) | Human Monoclonal Antibody (IgG1/κ) |
| Target | IL-1 Receptor Type 1 (IL-1R1) | IL-1 Receptor Type 1 (IL-1R1) | Interleukin-1β (IL-1β) |
| Binding Affinity (Kd) | Data not publicly available | 0.1 - 1 nM (to IL-1R1)[2] | ~35-40 pM (to human IL-1β)[3] |
| Functional Potency (IC50) | Data not publicly available | ~1.6 nM[4] | ~40-43 pM (neutralization of human IL-1β)[5][6] |
Mechanism of Action and Signaling Pathway
This compound and Anakinra act as competitive antagonists at the IL-1R1. They bind to the receptor, physically preventing the binding of both IL-1α and IL-1β. This inhibition at the receptor level directly blocks the initiation of the downstream signaling cascade.
Canakinumab , in contrast, is a neutralizing antibody that specifically targets and binds to circulating IL-1β with high affinity.[3] By sequestering IL-1β, Canakinumab prevents it from interacting with IL-1R1, thereby indirectly inhibiting the signaling pathway.
The following diagram illustrates the IL-1 signaling pathway and the points of intervention for these antagonists.
Experimental Protocols
To facilitate the direct comparison of this compound with other IL-1 antagonists, standardized in vitro assays are essential. Below are detailed methodologies for key experiments used to characterize these molecules.
Competitive Binding Assay (Surface Plasmon Resonance)
This assay quantifies the binding affinity (Kd) of an antagonist to the IL-1 receptor.
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of peptide antagonists for immobilized IL-1R1.
Materials:
-
BIAcore instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Recombinant human IL-1R1
-
Peptide antagonists (this compound, Anakinra)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of IL-1R1:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human IL-1R1 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~2000-3000 Resonance Units).
-
Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the injection of IL-1R1.
-
-
Binding Analysis:
-
Prepare a dilution series of the peptide antagonist in running buffer (e.g., ranging from 0.1 nM to 1 µM).
-
Inject each concentration over the IL-1R1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine ka, kd, and calculate Kd (kd/ka).
-
NF-κB Reporter Gene Assay
This cell-based functional assay measures the ability of an antagonist to inhibit IL-1β-induced signaling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of peptide antagonists against IL-1β-induced NF-κB activation.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Cell culture medium and supplements.
-
Recombinant human IL-1β.
-
Peptide antagonists (this compound, Anakinra).
-
Luciferase or SEAP detection reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the peptide antagonists in assay medium.
-
Remove the culture medium from the cells and replace it with the medium containing the diluted antagonists.
-
Pre-incubate the cells with the antagonists for a defined period (e.g., 30-60 minutes).
-
-
IL-1β Stimulation:
-
Add a pre-determined concentration of IL-1β (typically the EC80 concentration for NF-κB activation) to all wells except the negative control.
-
Incubate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Signal Detection:
-
Lyse the cells (for luciferase) or collect the supernatant (for SEAP).
-
Add the appropriate detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (IL-1β alone) and negative (medium alone) controls.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. The use of anakinra, an interleukin-1 receptor antagonist, in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Erepdekinra vs. Small Molecule Inhibitors: A Comparative Guide to Targeting the IL-17 Pathway
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation in a host of autoimmune diseases. Consequently, it has emerged as a key target for therapeutic intervention. This guide provides a comparative analysis of two distinct modalities for inhibiting this pathway: Erepdekinra, a synthetic peptide antagonist of the IL-17 receptor A (IL-17RA), and orally available small molecule inhibitors that target the IL-17A protein itself. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, available performance data, and the experimental methodologies used to evaluate them.
Introduction to IL-17 Pathway Inhibition
The IL-17 family of cytokines, particularly IL-17A, are potent mediators of inflammation, playing a crucial role in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The binding of IL-17A to its receptor, a heterodimer of IL-17RA and IL-17RC, initiates a downstream signaling cascade. This cascade involves the recruitment of the adaptor protein Act1 and subsequent activation of transcription factors like NF-κB and C/EBP, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[2][3] Therapeutic strategies to block this pathway have primarily focused on monoclonal antibodies. However, the development of peptides and small molecule inhibitors offers promising alternative approaches with potential advantages in administration and tissue penetration.
Mechanism of Action: A Tale of Two Targets
This compound and small molecule inhibitors employ different strategies to disrupt the IL-17 signaling cascade, primarily by targeting different components of the pathway.
This compound: A Synthetic Peptide IL-17RA Antagonist
This compound is a synthetic peptide designed to act as an antagonist of the IL-17 receptor A (IL-17RA).[2] It functions by competitively inhibiting the binding of IL-17 ligands to the IL-17RA subunit.[2] By occupying the ligand-binding site on the receptor, this compound effectively blocks the initiation of the downstream inflammatory signaling cascade.[2] While specific quantitative data on the binding affinity and in vitro potency of this compound are not widely available in the public domain, preclinical studies have indicated its ability to inhibit chemokine release in primary human keratinocytes.[2]
Small Molecule Inhibitors: Targeting the IL-17A Cytokine
In contrast to this compound, the small molecule inhibitors discussed here directly target the IL-17A cytokine itself. These orally bioavailable compounds are designed to bind to a pocket at the interface of the IL-17A homodimer, thereby preventing it from interacting with its receptor.[4][5] This allosteric inhibition effectively neutralizes the cytokine and prevents the activation of the IL-17RA/RC receptor complex.
Quantitative Performance Data
The following tables summarize the available quantitative data for representative small molecule inhibitors of the IL-17 pathway. A direct quantitative comparison with this compound is not possible at this time due to the limited availability of public data for the peptide antagonist.
Table 1: In Vitro Potency of IL-17 Pathway Inhibitors
| Compound | Target | Assay Type | Potency (IC50/EC50/Kd) | Source |
| This compound | IL-17RA | Data Not Publicly Available | Data Not Publicly Available | [2] |
| LY3509754 | IL-17A | AlphaLISA Assay | <9.45 nM (IC50) | [4] |
| HT-29 Cell-Based Assay | 9.3 nM (IC50) | [4] | ||
| Binding Potency | 2.14 nM (Kd) | [4] | ||
| DC-806 | IL-17A | Data Not Publicly Available | Data Not Publicly Available | |
| LEO Pharma Compound | IL-17A | Murine Fibroblast Assay (IL-6 production) | 27 nM (EC50) | [5] |
Table 2: Clinical Efficacy of Oral Small Molecule IL-17 Inhibitors in Psoriasis
| Compound | Study Phase | Population | Primary Endpoint | Result | Source |
| DC-806 | Phase I | Psoriasis Patients | Mean % reduction in PASI score at 4 weeks | -43.7% (high dose) vs. -13.3% (placebo) | [6] |
Table 3: Pharmacokinetic and Safety Profile of Selected IL-17 Inhibitors
| Compound | Key Pharmacokinetic Parameters | Notable Safety Findings | Source |
| This compound | Data Not Publicly Available | Data Not Publicly Available | |
| LY3509754 | Tmax: 1.5-3.5 hours; Half-life: 11.4-19.1 hours | Drug-induced liver injury (DILI) observed in a Phase I study, leading to discontinuation. | [3] |
| DC-806 | Favorable PK profile with dose-proportional increases in serum concentrations. | Well-tolerated in Phase I with no serious adverse events reported. | [6] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: IL-17 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for IL-17 Inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on the literature, the following methodologies are commonly employed to characterize IL-17 pathway inhibitors.
1. In Vitro Binding and Functional Assays
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (Kd) and kinetics of an inhibitor to its target (IL-17A or IL-17RA). The target protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to determine association and dissociation rates.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay used to quantify protein-protein interactions. For IL-17 inhibitors, it can be configured to measure the disruption of the IL-17A/IL-17RA interaction in the presence of the inhibitor, from which an IC50 value can be determined.[4]
-
Cell-Based Cytokine/Chemokine Release Assay: Primary cells (e.g., human keratinocytes, fibroblasts) or cell lines (e.g., HT-29) are stimulated with IL-17A to induce the production of pro-inflammatory mediators like IL-6, IL-8, or CXCL1.[4][5] The inhibitory effect of the compound is measured by quantifying the reduction in cytokine/chemokine levels in the cell culture supernatant, typically by ELISA or other immunoassays. This provides a measure of the compound's functional potency (IC50 or EC50).
2. In Vivo Efficacy Models
-
Imiquimod-Induced Psoriasis Mouse Model: This is a widely used model to evaluate the efficacy of anti-psoriatic drugs. Topical application of imiquimod cream on the skin of mice induces a psoriasis-like inflammation characterized by skin thickening and erythema. The efficacy of an IL-17 inhibitor is assessed by its ability to reduce these inflammatory parameters.[5]
-
IL-23-Induced Skin Inflammation Model: Intradermal injection of IL-23 in mice also induces a psoriasis-like phenotype. This model is useful for specifically studying the IL-23/IL-17 axis.
3. Clinical Trial Evaluation
-
Phase I Studies: These are first-in-human studies typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the investigational drug.[3]
-
Phase II Proof-of-Concept Studies: These studies are conducted in patients with the target disease (e.g., psoriasis) to evaluate the preliminary efficacy and to determine the optimal dose range for further development. A key endpoint in psoriasis trials is the Psoriasis Area and Severity Index (PASI) score, which measures the severity and extent of psoriatic lesions.[6]
Conclusion and Future Directions
Both this compound and small molecule inhibitors represent innovative approaches to targeting the IL-17 pathway, offering potential alternatives to monoclonal antibodies. Small molecule inhibitors have the distinct advantage of oral bioavailability, which could significantly improve patient convenience and compliance. The available data for compounds like DC-806 are promising, demonstrating clinical proof-of-concept in psoriasis. However, the development of small molecules can be challenged by safety concerns, as exemplified by the discontinuation of LY3509754 due to liver toxicity.
This compound, as a peptide antagonist of IL-17RA, offers a different mechanism of action. While peptide therapeutics can have high specificity and potency, they typically require parenteral administration. A significant gap in the current understanding of this compound is the lack of publicly available quantitative data on its performance. Future publications of preclinical and clinical data for this compound will be crucial for a direct and comprehensive comparison with small molecule inhibitors.
For researchers and drug developers, the choice between these modalities will depend on a variety of factors, including the specific disease indication, the desired route of administration, and the overall safety and efficacy profile. Further head-to-head studies and the public dissemination of comprehensive data for all classes of IL-17 inhibitors will be invaluable in guiding the future of therapeutic strategies for IL-17-mediated diseases.
References
- 1. Quantitative analysis of drug-receptor interactions: I. Determination of kinetic and equilibrium properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 3. IL-17RA - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Drug for refractory psoriatic arthritis shows promise in clinical trial | EurekAlert! [eurekalert.org]
- 5. Innovative peptide therapeutics targeting IL17RA to regulate inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Confirming Erepdekinra Specificity Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, establishing the precise mechanism and specificity of a novel drug candidate is paramount. This guide provides a comparative framework for confirming the specificity of Erepdekinra, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), using knockout (KO) cell lines. By comparing its performance with established EGFR inhibitors, researchers can gain crucial insights into its on-target efficacy and potential off-target effects.
Introduction to this compound and the Importance of Specificity
This compound is an investigational small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a well-established therapeutic target. However, the clinical success of targeted therapies hinges on their specificity. Off-target effects can lead to unforeseen toxicities and diminished therapeutic windows. Therefore, rigorous validation of drug specificity is a critical step in preclinical development.
Knockout cell lines, generated using technologies like CRISPR-Cas9, offer a powerful and definitive method for validating drug-target engagement.[1][2][3] By completely ablating the expression of the target protein (EGFR in this case), researchers can unequivocally determine if the drug's effects are mediated through its intended target.[3]
The EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade involving key pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
References
Safety Operating Guide
Erepdekinra: Guidelines for Safe Disposal in a Laboratory Setting
For Research Use Only. Not for use in humans or animals.
Erepdekinra is an interleukin-17A (IL-17A) receptor antagonist intended for laboratory research applications.[1] Proper disposal of this compound and its associated waste is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This document provides detailed procedures for the safe handling and disposal of this compound in a research environment.
Quantitative Data Summary
The following table summarizes key chemical and physical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C88H130N22O22 | PubChem[2] |
| CAS Number | 2641313-47-3 | PubChem[2] |
| Purity | 98.63% | MedchemExpress[1] |
| Solubility | ≥ 2.5 mg/mL (1.35 mM) in a clear solution | MedchemExpress[1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) | MedchemExpress[1] |
Experimental Protocols: Disposal Procedures
Given that specific disposal guidelines for this compound are not available, the following procedures are based on general best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting. These protocols are designed to minimize risk to personnel and the environment.
Unused or Expired this compound (Solid Form)
-
Primary Deactivation (Recommended):
-
As this compound is a peptide, chemical degradation is the preferred method of deactivation. A common method for peptide degradation is hydrolysis.
-
Prepare a 1M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Dissolve the solid this compound in the acidic or basic solution.
-
Allow the solution to stand for at least 24 hours to ensure complete degradation.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0.
-
Dispose of the neutralized solution as aqueous chemical waste.
-
-
Encapsulation (Alternative):
-
If chemical deactivation is not feasible, encapsulation can be used to immobilize the compound.[3][4]
-
Place the solid this compound into a labeled, sealed, and leak-proof container.
-
This container should then be placed within a larger drum of cement or other immobilizing agent before disposal through a certified hazardous waste contractor.[3]
-
This compound Solutions (Aqueous)
-
Dilution and pH Neutralization:
-
For dilute aqueous solutions of this compound, ensure the pH is between 6.0 and 8.0.
-
Collect all waste solutions in a clearly labeled, sealed, and leak-proof container designated for aqueous chemical waste.
-
-
Prohibition on Sewer Disposal:
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste Segregation:
-
All items that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.
-
Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste bag or container.
-
-
Disposal Method:
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders.
-
Spill Management: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate deactivating agent or absorbent material. Dispose of cleanup materials as hazardous waste.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The FDA and WHO provide general guidelines for the disposal of unused medicines, which include avoiding flushing down the toilet unless specifically instructed and mixing with unappealing substances before placing in household trash for non-hazardous pharmaceuticals.[5][6][7] However, for a research compound like this compound, a more stringent chemical waste disposal protocol is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C88H130N22O22 | CID 164888912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emro.who.int [emro.who.int]
- 4. services.gov.krd [services.gov.krd]
- 5. Pharmaceuticals and Personal Care Products | Rhode Island Department of Environmental Management [dem.ri.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Essential Safety and Operational Guidance for Handling Erepdekinra
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Erepdekinra, an interleukin-17A (IL-17A) receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain product integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE.
| PPE Component | Standard | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for non-aerosolizing procedures. Use a NIOSH-approved respirator if aerosols may be generated. | To prevent inhalation of aerosolized particles. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage:
-
Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Storage should be in a sealed container, protected from moisture and light.[1]
-
Lyophilized Powder: Can be stored at room temperature in the continental US, though conditions may vary elsewhere.[1]
-
Reconstituted Solution: Once prepared, it is recommended to aliquot the solution and store it to prevent degradation from repeated freeze-thaw cycles.[1]
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated clean area, such as a laminar flow hood, to prevent contamination.
-
Reconstitution: If working with the lyophilized powder, carefully open the vial. Reconstitute using the appropriate sterile solvent as specified in the product datasheet.
-
Use: When using this compound in experiments, handle it with care to avoid spills and the generation of aerosols.
-
Decontamination: After use, decontaminate all work surfaces and equipment with an appropriate disinfectant.
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations for pharmaceutical waste.
-
Unused Product: Unused or expired this compound should be treated as pharmaceutical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as vials, pipette tips, and gloves, should be disposed of as biohazardous or chemical waste.
-
General Guidance: Do not dispose of this compound down the drain or in the regular trash.[2][3] It is recommended to use a licensed waste disposal service for the final disposal of all this compound-related waste.[2][4]
This compound (IL-17A Receptor Antagonist) Mechanism of Action
This compound functions by blocking the signaling cascade of Interleukin-17A (IL-17A), a key cytokine implicated in inflammatory and autoimmune responses. The following diagram illustrates this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
